Technical Documentation Center

6-Methylpyrazolo[1,5-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methylpyrazolo[1,5-a]pyridine
  • CAS: 139452-20-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-Methylpyrazolo[1,5-a]pyridine

A Versatile Pharmacophore for Medicinal Chemistry Executive Summary 6-Methylpyrazolo[1,5-a]pyridine represents a critical subclass of the pyrazolo[1,5-a]pyridine scaffold, a 5:6 fused nitrogenous heterocycle isosteric wi...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore for Medicinal Chemistry

Executive Summary

6-Methylpyrazolo[1,5-a]pyridine represents a critical subclass of the pyrazolo[1,5-a]pyridine scaffold, a 5:6 fused nitrogenous heterocycle isosteric with indole and azaindole.[1] Distinguished by its specific methylation pattern on the pyridine ring, this core exhibits unique electronic properties that modulate metabolic stability, solubility, and kinase selectivity profiles. This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in drug discovery, specifically addressing the regiochemical challenges inherent in its preparation.

Chemical Structure and Electronic Properties[2]

The pyrazolo[1,5-a]pyridine system consists of a pyrazole ring fused to a pyridine ring across the N1-C2 bond of the pyrazole and the N1-C2 bond of the pyridine. The resulting structure is a 10-π electron aromatic system , often referred to as a "pseudo-azulene" or azaindolizine.

1.1 Numbering and Nomenclature

Correct numbering is vital for understanding the regiochemistry of synthesis and functionalization.

  • Positions 1, 2, 3: Belong to the pyrazole moiety.[1][2]

  • Position 4: The bridgehead nitrogen (typically not substituted).

  • Positions 5, 6, 7: Belong to the pyridine moiety.[1][3][4]

In 6-Methylpyrazolo[1,5-a]pyridine , the methyl group is located at position 6, which corresponds to the meta position relative to the bridgehead nitrogen (N4) within the pyridine ring.

1.2 Electronic Distribution

Unlike indole, where the nitrogen lone pair is fully involved in the 5-membered ring aromaticity, the bridgehead nitrogen in pyrazolo[1,5-a]pyridine contributes to the aromaticity of both rings.

  • C-3 Position: Highly nucleophilic, susceptible to electrophilic aromatic substitution (EAS).

  • C-7 Position: Electron-deficient relative to C-3 but accessible for C-H activation or lithiation due to the inductive effect of the bridgehead nitrogen.

  • 6-Methyl Group: Acts as a weak electron donor, subtly increasing the electron density of the pyridine ring and influencing the pKa of the system.

Table 1: Physicochemical Profile

Property Value / Characteristic Notes
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
LogP (Predicted) ~2.1 - 2.3 More lipophilic than unsubstituted core (LogP ~1.7)
H-Bond Donors 0 Lack of NH makes it a pure H-bond acceptor
H-Bond Acceptors 2 N1 and N4 (bridgehead)

| Melting Point | 82–83 °C (Ethyl ester deriv.) | Parent core is often an oil or low-melting solid |

Synthetic Pathways and Regioselectivity[6][7][8]

The synthesis of 6-methylpyrazolo[1,5-a]pyridine is non-trivial due to regiochemical ambiguity when starting from asymmetric pyridines.

2.1 The [3+2] Cycloaddition Route (Primary Method)

The most robust method involves the N-amination of a pyridine precursor followed by a 1,3-dipolar cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate).

  • Precursor: 3-Methylpyridine (3-Picoline).

  • Reagent: O-(Mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine (DPH).

  • Cyclization Partner: Ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD).

The Regioselectivity Challenge: N-amination of 3-methylpyridine yields the 1-amino-3-methylpyridinium salt. Upon treatment with base and an alkyne, the cyclization can occur at either of the two carbons adjacent to the pyridinium nitrogen (C2 or C6 of the original pyridine).

  • Path A (Attack at C2): Yields 4-Methylpyrazolo[1,5-a]pyridine .

  • Path B (Attack at C6): Yields 6-Methylpyrazolo[1,5-a]pyridine .[3]

Experimental insight: The steric hindrance of the methyl group at C3 disfavors attack at C2. However, electronic factors often lead to a mixture where the 4-methyl isomer is the major product (approx. 4:1 ratio). Isolation of the 6-methyl isomer requires careful column chromatography.

2.2 Visualization of Synthetic Logic

Synthesis Start 3-Methylpyridine (Beta-Picoline) Amine N-Amination (MSH or DPH) Start->Amine Salt 1-Amino-3-methyl pyridinium Salt Amine->Salt Base Base (K2CO3) + Ethyl Propiolate Salt->Base Iso4 4-Methylpyrazolo[1,5-a]pyridine (Major Isomer) Base->Iso4 Cyclization at C2 (Steric clash) Iso6 6-Methylpyrazolo[1,5-a]pyridine (Target: Minor Isomer) Base->Iso6 Cyclization at C6 (Less hindered)

Figure 1: Divergent synthesis from 3-methylpyridine showing the origin of regiochemical isomers.

Reactivity Profile & Functionalization

Once the 6-methyl core is established, it serves as a versatile template for further elaboration.

3.1 Electrophilic Aromatic Substitution (C-3 Selective)

The C-3 position is the most electron-rich site.

  • Bromination: NBS in DMF or Br₂/AcOH yields the 3-bromo derivative rapidly.

  • Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a formyl group at C-3.

  • Nitration: HNO₃/Ac₂O yields the 3-nitro derivative.

3.2 Lateral Functionalization (C-6 Methyl)

The 6-methyl group is attached to the pyridine ring. Unlike the highly acidic methyl groups in 2- or 4-picoline, the 6-methyl group in this fused system is less acidic. However, radical bromination (NBS/AIBN) can convert the methyl group to a bromomethyl group, allowing for:

  • Nucleophilic displacement (amines, azides).

  • Conversion to aldehydes or acids.

3.3 C-H Activation and Lithiation
  • C-7 Lithiation: The proton at C-7 (adjacent to the bridgehead nitrogen) is relatively acidic. Directed ortho-metalation (DoM) is difficult without a directing group at C-6, but C-7 lithiation can be achieved using strong bases (n-BuLi) if C-2/C-3 are blocked or via specific directing groups.

Reactivity Core 6-Methylpyrazolo [1,5-a]pyridine C3 C-3 Position: Electrophilic Substitution (Bromination, Acylation) Core->C3 Major Pathway C6 C-6 Methyl: Radical Bromination Oxidation to COOH Core->C6 Side-chain Ops C7 C-7 Position: C-H Activation (Steric pocket) Core->C7 Minor Pathway

Figure 2: Reactivity map highlighting the distinct chemical behaviors of the scaffold positions.

Medicinal Chemistry Applications

The 6-methylpyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and azaindole, widely used to optimize pharmacokinetic properties.

4.1 Kinase Inhibition

The scaffold binds effectively to the ATP-binding pocket of various kinases. The N1 nitrogen acts as a hydrogen bond acceptor for the hinge region.

  • PIM Kinases: 6-substituted analogs have shown selectivity for PIM-1 and PIM-2, crucial targets in hematological malignancies.

  • Mechanism: The planar structure mimics the adenine ring of ATP.

4.2 PDE Inhibitors (Ibudilast Analogs)

Ibudilast (2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine) is a non-selective phosphodiesterase (PDE) inhibitor.

  • SAR Insight: Substitution at the 6-position (e.g., 6-methyl or 6-CF3) modulates the metabolic stability of the pyridine ring, which is often a site of oxidative metabolism (N-oxidation or hydroxylation). 6-Methylation can block metabolic "soft spots."

4.3 Antiviral Activity

Substituted pyrazolo[1,5-a]pyridines, particularly those with 6-position modifications, have been identified as inhibitors of Herpes Simplex Virus (HSV) and HIV-1 Reverse Transcriptase. The 6-methyl group often provides a hydrophobic anchor that improves binding affinity in lipophilic pockets.

Experimental Protocol: Synthesis of Ethyl 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylate[9]

Objective: To synthesize the 6-methyl core and separate it from the 4-methyl isomer.

Reagents:

  • 3-Methylpyridine (1.6 mmol)[5][6]

  • O-(2,4-Dinitrophenyl)hydroxylamine (DPH) (1.5 mmol)[5]

  • Ethyl Propiolate (1.7 mmol)[5]

  • Potassium Carbonate (K₂CO₃) (1.9 mmol)[5]

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • N-Amination: Dissolve 3-methylpyridine in DCM (10 mL). Add DPH at 0 °C. Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent to obtain the crude N-aminopyridinium salt.

  • Cyclization: Redissolve the salt in DMF (5 mL). Add Potassium Carbonate and Ethyl Propiolate.[5][6]

  • Reaction: Stir the mixture at room temperature overnight (approx. 12-16 hours). The solution will darken.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude residue contains both the 4-methyl (major) and 6-methyl (minor) isomers.

    • Perform Flash Column Chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate gradient (starts 95:5 -> 80:20).

    • Observation: The 4-methyl isomer typically elutes first (less polar due to shielding). The 6-methyl isomer elutes second.

  • Characterization:

    • 4-Methyl Isomer: ¹H NMR shows a doublet for the C-5 proton shielded by the C-4 methyl.

    • 6-Methyl Isomer: ¹H NMR shows a distinct singlet or doublet for the C-7 proton and the methyl group signal at ~2.34 ppm.

References
  • General Scaffold Synthesis: Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett, 2024. Link

  • Regioselectivity Study: Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorg. Med. Chem., 2006. Link

  • HIV-1 RT Inhibition: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach.[6] MDPI, 2025. Link

  • Phosphonate Derivatives: Oxidative [3+2] Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines.[7] Molecules, 2022.[1] Link

  • Physical Properties: Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Data. ChemicalBook. Link

Sources

Exploratory

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Modern Oncology Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Rise of a Privileged Scaffold In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern oncology, the quest for targeted therapies has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyridine ring system has emerged as a "privileged scaffold". Its unique structural and electronic properties make it an ideal framework for the design of potent and selective inhibitors of key oncogenic signaling pathways. This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyridine core in oncology, from its synthesis and mechanism of action to its translation into clinically relevant therapeutics. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their drug discovery endeavors.

I. Synthetic Strategies: Building the Core

The versatility of the pyrazolo[1,5-a]pyridine scaffold stems from the numerous synthetic routes available for its construction and subsequent functionalization. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, which in turn is guided by structure-activity relationship (SAR) studies.

A. Foundational Synthesis: Cyclocondensation Reactions

The most common and robust method for constructing the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner. This approach offers a high degree of convergence and allows for the introduction of diversity at various positions of the scaffold.

Experimental Protocol: Two-Step Synthesis via β-Enaminone Intermediate

This protocol is a reliable method for the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.

Step 1: Synthesis of the β-Enaminone

  • In a microwave-safe vessel, combine the desired methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Irradiate the mixture in a microwave reactor at 160°C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The crude β-enaminone is often of sufficient purity for the next step, or can be purified by column chromatography on silica gel.

Step 2: Cyclocondensation

  • To a solution of the β-enaminone (1.0 mmol) in a suitable solvent such as ethanol or acetic acid, add 3-amino-5-methylpyrazole (1.0 mmol).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

B. Advanced Synthetic Methodologies

To expedite the discovery process and access novel chemical space, more advanced synthetic methods are often employed:

  • One-Pot Reactions: These protocols combine multiple reaction steps into a single operation, improving efficiency and reducing waste. For instance, a mixture of an aminopyrazole, a chalcone, and an oxidizing agent can directly yield a halogenated pyrazolo[1,5-a]pyrimidine.

  • Microwave-Assisted Synthesis: As demonstrated in the protocol above, microwave irradiation can significantly reduce reaction times and improve yields.

  • Multi-component Reactions: These elegant reactions combine three or more starting materials in a single step to generate complex products, rapidly building molecular diversity.

II. Mechanism of Action: Targeting the Kinome

The primary mechanism by which pyrazolo[1,5-a]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][2] These enzymes play a pivotal role in intracellular signaling cascades that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2]

A. Key Kinase Targets in Oncology

The pyrazolo[1,5-a]pyridine scaffold has proven to be a versatile template for developing inhibitors against a range of oncogenic kinases.

1. Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)

  • Biological Role: The Trk family of receptor tyrosine kinases are crucial for neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as potent oncogenic drivers in a wide range of tumors.

  • Inhibition Strategy: Pyrazolo[1,5-a]pyridine-based inhibitors, such as the FDA-approved drugs Larotrectinib and Entrectinib, are potent and selective ATP-competitive inhibitors of Trk kinases.[3][4] By binding to the ATP-binding pocket of the Trk kinase domain, they prevent the phosphorylation of downstream signaling molecules.[5]

  • Downstream Effects: Inhibition of Trk signaling leads to the suppression of two major downstream pathways: the Ras/Raf/MEK/ERK pathway and the PI3K/AKT/mTOR pathway.[6][7][] This dual blockade results in the induction of apoptosis and the inhibition of cell proliferation in NTRK fusion-positive cancer cells.[9]

Diagram: Trk Signaling Pathway and Inhibition

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor Ras Ras Trk->Ras PI3K PI3K Trk->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Trk Inhibition

Caption: Inhibition of Trk by pyrazolo[1,5-a]pyridine derivatives blocks downstream signaling.

2. Epidermal Growth Factor Receptor (EGFR)

  • Biological Role: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling pathways that promote cell growth and proliferation.[10] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[11]

  • Inhibition Strategy: Pyrazolo[1,5-a]pyridine derivatives have been developed as ATP-competitive inhibitors of the EGFR kinase domain.[12]

  • Downstream Effects: Inhibition of EGFR blocks the activation of the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumors.[10][][14]

Diagram: EGFR Signaling Pathway and Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->EGFR Inhibition

Caption: Pyrazolo[1,5-a]pyridine inhibitors block EGFR-mediated signaling pathways.

3. B-Raf and MEK Kinases

  • Biological Role: The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant proportion of melanomas and other cancers, leading to constitutive activation of the pathway.

  • Inhibition Strategy: Pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of both B-Raf and its downstream target, MEK.[12]

  • Downstream Effects: Inhibition of B-Raf or MEK effectively shuts down the MAPK pathway, leading to decreased ERK phosphorylation and subsequent inhibition of cell proliferation and induction of apoptosis in BRAF-mutant cancer cells.

Diagram: B-Raf/MEK/ERK Signaling Pathway and Inhibition

BRaf_MEK_ERK_Signaling Ras Ras BRaf B-Raf (V600E) Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor_BRaf Pyrazolo[1,5-a]pyridine B-Raf Inhibitor Inhibitor_BRaf->BRaf Inhibition Inhibitor_MEK Pyrazolo[1,5-a]pyridine MEK Inhibitor Inhibitor_MEK->MEK Inhibition

Caption: Pyrazolo[1,5-a]pyridine inhibitors targeting B-Raf and MEK in the MAPK pathway.

4. Other Notable Kinase Targets

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to the development of inhibitors for a variety of other kinases implicated in cancer, including:

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[15]

  • Phosphoinositide 3-Kinases (PI3Ks): Key components of the PI3K/AKT/mTOR pathway.[16]

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[6]

III. Biological Evaluation: From Bench to Preclinical

A rigorous and systematic biological evaluation is crucial to validate the therapeutic potential of novel pyrazolo[1,5-a]pyridine derivatives. This typically involves a tiered approach, starting with in vitro assays to assess potency and selectivity, followed by cell-based assays to determine cellular activity, and culminating in in vivo studies to evaluate efficacy and safety.

A. In Vitro Kinase Inhibition Assays

These assays are the first step in characterizing the interaction of a compound with its target kinase. The goal is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[17]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the kinase and its substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

    • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Other commonly used in vitro kinase assay formats include:

  • LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[18]

  • HTRF® Kinase Assay: Another TR-FRET based assay that detects the phosphorylation of a biotinylated substrate.[19][20]

B. Cell-Based Assays

Once a compound has demonstrated potent in vitro activity, its effects on cancer cells are evaluated.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

IV. Structure-Activity Relationship (SAR) and Quantitative Data

SAR studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the pyrazolo[1,5-a]pyridine scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Larotrectinib TrkA5[21]
TrkB11[21]
TrkC11[21]
Entrectinib TrkA1.7[21]
TrkB0.1[21]
TrkC0.1[21]
Compound 6t CDK290[22]
TRKA450[22]
Compound 6s CDK2230[22]
TRKA450[22]
Compound 21c CDK218[15]
Compound 13g CDK2150[15]
CPL302253 (54) PI3Kδ2.8[16]

Table 2: Antiproliferative Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 21c HCT-116Colon Cancer0.09[23]
Compound 13g HCT-116Colon Cancer0.45[23]
Compound 6a MCF-7Breast Cancer19.84[24]
Hep-2Laryngeal Cancer12.76[24]
Compound 6b MCF-7Breast Cancer10.80[24]
Hep-2Laryngeal Cancer8.85[24]
Compound 14a AGSGastric Cancer17.1[25]
MKN45Gastric Cancer18.5[25]

V. Clinical Landscape and Future Perspectives

The clinical success of Trk inhibitors Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®), which feature a core structure related to pyrazolo[1,5-a]pyridine, has validated this class of compounds as effective anticancer agents.[2][3][26] These drugs have received tissue-agnostic approvals for the treatment of solid tumors harboring NTRK gene fusions, a landmark achievement in personalized medicine.[1]

The journey of the pyrazolo[1,5-a]pyridine scaffold in oncology is far from over. Ongoing research is focused on:

  • Overcoming Drug Resistance: The development of next-generation inhibitors that are active against resistance mutations that can arise during treatment.

  • Improving Selectivity: Designing compounds with improved kinase selectivity profiles to minimize off-target effects and enhance safety.

  • Exploring New Targets: Expanding the application of the pyrazolo[1,5-a]pyridine scaffold to inhibit other emerging cancer targets.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]pyridine-based inhibitors with other anticancer agents to improve treatment outcomes.

The pyrazolo[1,5-a]pyridine ring system continues to be a rich source of innovation in oncology drug discovery. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of key oncogenic kinases, ensures its place as a privileged scaffold for the development of the next generation of targeted cancer therapies.

VI. References

  • Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation. (2019). American Health & Drug Benefits. [Link]

  • Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. (n.d.). PMC. [Link]

  • What is the mechanism of Larotrectinib Sulfate? (2024). Patsnap Synapse. [Link]

  • Larotrectinib. (n.d.). PubChem. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]

  • Larotrectinib. (2024). ZenOnco.io. [Link]

  • Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. (n.d.). Agilent. [Link]

  • Updated Data Support Significant Clinical Benefit of Entrectinib in ROS1 Fusion+ NSCLC. (2021). AJMC. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (n.d.). MDPI. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. [Link]

  • Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors. (n.d.). PMC. [Link]

  • HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. [Link]

  • Inhibiting TRK Proteins in Clinical Cancer Therapy. (2018). MDPI. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe. [Link]

  • Entrectinib. (n.d.). Wikipedia. [Link]

  • FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC. (2019). U.S. Food and Drug Administration. [Link]

  • Entrectinib Is Effective and Well Tolerated in Patients with Treatment-Naïve ROS1-positive Advanced/Metastatic NSCLC. (2024). ESMO. [Link]

  • TRK inhibitors in TRK fusion-positive cancers. (2019). PMC. [Link]

  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025). PubMed. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (n.d.). DOI. [Link]

  • Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer. (n.d.). PMC. [Link]

Sources

Foundational

Photophysical properties of 6-Methylpyrazolo[1,5-a]pyridine fluorophores

Topic: Photophysical Properties of 6-Methylpyrazolo[1,5-a]pyridine Fluorophores Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 6-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties of 6-Methylpyrazolo[1,5-a]pyridine Fluorophores Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-Methylpyrazolo[1,5-a]pyridine scaffold represents a distinct class of fused nitrogen-heterocyclic fluorophores that bridge the gap between small-molecule medicinal chemistry and advanced bioimaging. Isomeric with indole, this scaffold exhibits intrinsic fluorescence characterized by high quantum yields, tunable solvatochromism, and remarkable photostability.

This technical guide dissects the photophysical mechanisms governing this fluorophore, specifically focusing on the electronic modulation provided by the 6-methyl substituent. It provides actionable protocols for characterization and highlights the scaffold's utility in designing probes for acidic organelles and lipid droplets.

Structural Basis & Electronic Properties

1.1 The Core Scaffold

The pyrazolo[1,5-a]pyridine core consists of a pyrazole ring fused to a pyridine ring sharing a bridgehead nitrogen.[1] This planar, rigid structure restricts non-radiative decay pathways (such as bond rotation), which is a primary driver of its high fluorescence quantum yield (


).
1.2 The "6-Methyl" Effect

The introduction of a methyl group at the C6 position is not merely structural; it is a critical electronic modulator.

  • Inductive Effect (+I): The C6-methyl group acts as a weak electron donor to the pyridine ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) relative to the unsubstituted analog.

  • Lipophilicity: The methyl group increases the partition coefficient (logP), enhancing membrane permeability and affinity for hydrophobic pockets (e.g., lipid droplets or kinase active sites).

  • Photostability: Alkyl substitution at the 6-position blocks metabolic oxidation at a typically reactive site, enhancing the fluorophore's longevity in biological media.

1.3 Intramolecular Charge Transfer (ICT)

When functionalized with an electron-withdrawing group (EWG) at the C3 position (e.g., ester, cyano), the 6-methylpyrazolo[1,5-a]pyridine system forms a "Push-Pull" architecture.

  • Donor: Pyrazole Nitrogen / 6-Methyl group.[2]

  • Acceptor: C3-Substituent.

  • Result: Upon photoexcitation, electron density shifts from the pyrazole/pyridine core to the C3 acceptor, creating a strong dipole moment change (

    
    ). This sensitivity makes these fluorophores excellent environmental sensors.
    

Photophysical Characterization

2.1 Spectral Profiles
  • Absorption: Typically observed in the UV-A region (300–360 nm) for the core. Conjugation extension at C3 can shift this to the visible region (400–450 nm).

  • Emission: Exhibits a large Stokes shift (often >80 nm), emitting in the blue to green region (420–550 nm). This large shift minimizes self-quenching and separates excitation light from emission signal, a critical requirement for high-contrast microscopy.

2.2 Solvatochromism

These fluorophores exhibit positive solvatochromism. As solvent polarity increases, the excited state (which is more polar due to ICT) is stabilized more than the ground state, leading to a bathochromic (red) shift in emission.

Data Summary: Solvent Effects on Emission | Solvent | Polarity Index (


) | 

(nm) |

(nm) | Stokes Shift (nm) | | :--- | :--- | :--- | :--- | :--- | | Hexane | 0.009 | 335 | 410 | 75 | | Toluene | 0.099 | 338 | 425 | 87 | | DCM | 0.309 | 340 | 445 | 105 | | Methanol | 0.762 | 342 | 470 | 128 | Note: Representative values for a 3-carboxylate derivative. Actual values vary by specific substitution.
2.3 pH Sensitivity

The N1 nitrogen (bridgehead) and the pyridine nitrogen are potential protonation sites.

  • Mechanism: Protonation of the pyridine ring (typically pKa ~3.0) disrupts the aromatic conjugation or ICT state.

  • Application: This property is exploited to create "turn-on" probes for acidic organelles (lysosomes) where fluorescence increases dramatically upon protonation in low pH environments [1].

Visualization of Mechanisms

The following diagram illustrates the Structure-Property Relationship (SPR) and the ICT mechanism driving the fluorescence of this scaffold.

G Core Pyrazolo[1,5-a]pyridine Core PushPull Push-Pull System (Dipole Formation) Core->PushPull Sub6 6-Methyl Group (+I Effect) Sub6->PushPull Donates e- Sub3 3-Position EWG (Acceptor) Sub3->PushPull Withdraws e- ICT Intramolecular Charge Transfer (ICT) PushPull->ICT Photoexcitation Fluorescence Emission (Blue-Green) ICT->Fluorescence Radiative Decay Solvato Solvatochromism (Red Shift in Polar Solvents) ICT->Solvato Solvent Relaxation

Figure 1: Mechanistic pathway showing how the 6-Methyl donor and C3 acceptor drive the ICT state and resulting fluorescence properties.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

4.1 Protocol: Relative Quantum Yield (

) Measurement

Objective: Determine the efficiency of photon emission relative to a known standard.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Coumarin 153 (
    
    
    
    in Ethanol).
  • Sample: 6-Methylpyrazolo[1,5-a]pyridine derivative.

  • Solvent: Spectroscopic grade Ethanol or Cyclohexane.

Workflow:

  • Absorbance Tuning: Prepare 5 dilutions of the sample and 5 dilutions of the standard.

    • Critical Check: Ensure Absorbance at the excitation wavelength (

      
      ) is below 0.1 OD  (ideally 0.02–0.08) to prevent inner filter effects.
      
  • Acquisition: Measure the integrated fluorescence intensity (

    
    ) for all samples using the same slit widths and PMT voltage.
    
  • Validation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ).
    • Integrity Check: The plot must be linear (

      
      ). If non-linear, re-dilute to eliminate aggregation or re-absorption.
      
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.
4.2 Protocol: Lippert-Mataga Solvatochromic Analysis

Objective: Quantify the change in dipole moment (


) upon excitation.

Workflow:

  • Solvent Selection: Select 5-7 solvents with varying dielectric constants (

    
    ) and refractive indices (
    
    
    
    ) (e.g., Hexane, Toluene, THF, DCM, Acetonitrile, Methanol).
  • Measurement: Record

    
     and 
    
    
    
    maxima in each solvent.
  • Calculation: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ).
  • Plotting: Plot Stokes Shift vs. Orientation Polarizability (

    
    ).
    
    
    
    
    • Interpretation: A steep positive slope indicates a large ICT character supported by the 6-methyl donor.

Synthesis & Functionalization Workflow

The synthesis of 6-methylpyrazolo[1,5-a]pyridine fluorophores typically employs a [3+2] cycloaddition strategy.[3]

Synthesis Start 1-Aminopyridinium Salt (from 3-Picoline) Cyclo [3+2] Cycloaddition (Base: K2CO3, Solvent: DMF) Start->Cyclo Alkyne Propiolate or Acetylene Derivative Alkyne->Cyclo CoreProduct 6-Methylpyrazolo[1,5-a]pyridine Core Cyclo->CoreProduct Vilsmeier Vilsmeier-Haack (Formylation at C3) CoreProduct->Vilsmeier Aldehyde Coupling Suzuki/Sonogashira (Extension at C3) CoreProduct->Coupling Conjugation Probe Final Fluorescent Probe (pH or Lipid Sensor) Vilsmeier->Probe Coupling->Probe

Figure 2: Synthetic route from 3-picoline precursors to functionalized fluorophores via [3+2] cycloaddition.

References

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. Source: RSC Advances / NIH URL:[Link]

  • A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Source: Chemical Communications (RSC) URL:[Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. Source: RSC Medicinal Chemistry URL:[4][Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Source: ResearchGate / Synthetic Reviews URL:[Link]

Sources

Exploratory

Technical Guide: The Nucleophilic Engine of 6-Methylpyrazolo[1,5-a]pyridine

Topic: Reactivity Profile of the C-3 Position in 6-Methylpyrazolo[1,5-a]pyridine Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Executive Summary The pyrazolo[1,5-a]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of the C-3 Position in 6-Methylpyrazolo[1,5-a]pyridine Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere for indole and azaindole moieties in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, Trk, and CK2 inhibitors). The 6-methylpyrazolo[1,5-a]pyridine variant presents a unique reactivity profile: the 6-methyl group acts not merely as a steric handle but as an electronic amplifier, enhancing the nucleophilicity of the C-3 position .

This guide dissects the reactivity of the C-3 center, providing researchers with a mechanistic understanding and validated protocols for regioselective functionalization. We move beyond basic synthesis to explore how the 6-methyl substituent influences electrophilic aromatic substitution (EAS) and transition-metal-catalyzed C–H activation.

Electronic Structure & Mechanistic Basis

To master the reactivity of this scaffold, one must understand the "push-pull" dynamics of the fused ring system.

The "Indole-Like" C-3 Anomaly

Unlike pyridine, which is electron-deficient, the pyrazolo[1,5-a]pyridine system is electron-rich due to the bridgehead nitrogen (N-1). This nitrogen donates electron density into the pyrazole ring, creating a significant partial negative charge at C-3 .

The 6-Methyl Amplification

The methyl group at C-6 is strategically positioned to donate electron density via hyperconjugation into the pyridine ring, which communicates with the pyrazole ring through the fused bond.

  • Effect: The HOMO energy level is raised compared to the unsubstituted parent.

  • Consequence: The C-3 position becomes an exceptional "nucleophilic engine," reacting with electrophiles rates orders of magnitude faster than the pyridine ring carbons.

Visualization: Resonance & Reactivity Flow

The following diagram illustrates the electron flow that activates C-3 and the decision matrix for functionalization.

ReactivityProfile Scaffold 6-Methylpyrazolo[1,5-a]pyridine Electronic Electronic Profile: N-1 Lone Pair + 6-Me Induction Scaffold->Electronic Defines C3_Site C-3 Position (Nucleophilic Hotspot) Electronic->C3_Site Activates EAS Electrophilic Subst. (EAS) (Halogenation, Formylation) C3_Site->EAS Path A: Classical CH_Act Pd-Cat C-H Activation (Direct Arylation) C3_Site->CH_Act Path B: Modern Prod_Halo 3-Halo-6-methyl (Coupling Precursor) EAS->Prod_Halo NIS/NBS Prod_Formyl 3-Formyl-6-methyl (Aldehyde Handle) EAS->Prod_Formyl Vilsmeier-Haack Prod_Aryl 3-Aryl-6-methyl (Kinase Core) CH_Act->Prod_Aryl Pd(OAc)2, Ag+

Figure 1: Mechanistic flow showing the activation of C-3 by the N-1 lone pair and 6-Me group.

Reactivity Profile & Decision Matrix

When planning a synthesis, the choice between Classical EAS and Direct C-H Activation depends on the desired substituent and step economy.

Reaction ClassTarget SubstituentPreferred Reagents6-Me InfluenceRegioselectivity
Halogenation I, Br, ClNIS, NBS, NCSEnhances Rate Exclusive C-3
Formylation -CHOPOCl₃ / DMFEnhances Rate Exclusive C-3
Direct Arylation -Aryl / -HeteroarylPd(OAc)₂, Ag₂CO₃Modulates C-3 (Electronic) vs C-7 (Acidic)*
Acylation -CORAcid Chloride / AlCl₃Enhances Rate Exclusive C-3

*Note on Arylation: While C-7 is the most acidic position (pKa driven), the electron-rich nature of C-3 (enhanced by 6-Me) often dominates under neutral/electrophilic Pd(II) conditions.

Validated Experimental Protocols

As an application scientist, I prioritize protocols that are robust and scalable. The following methodologies have been optimized for the 6-methyl substituted scaffold.

Protocol A: Regioselective C-3 Iodination

The gateway to Suzuki/Sonogashira couplings.

Rationale: The 6-methyl group makes the ring susceptible to over-oxidation or side reactions if harsh oxidants are used. We use N-Iodosuccinimide (NIS) for a mild, controlled reaction.

Workflow:

  • Dissolution: Dissolve 6-methylpyrazolo[1,5-a]pyridine (1.0 equiv) in Acetonitrile (ACN) [0.1 M]. Note: DMF can be used, but ACN simplifies workup.

  • Addition: Add NIS (1.05 equiv) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS. The 6-Me group accelerates this compared to the parent scaffold.

  • Quench: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove iodine color) and brine.

  • Purification: Usually not required. Recrystallize from Ethanol if needed.

  • Yield Expectation: >90%.

Protocol B: Direct Pd-Catalyzed C-3 Arylation

Step-economic access to biaryl kinase inhibitor cores.

Rationale: Avoiding the halogenation step saves time. We utilize a "oxidative coupling" mechanism where the C-3 nucleophile attacks the Pd(II)-aryl species.

Workflow:

  • Components: Combine 6-methylpyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

  • Solvent/Ligand: Use DMSO/1,4-Dioxane (1:1) with PPh₃ (10 mol%) or a bulky ligand like XPhos if C-7 arylation is observed as a byproduct.

  • Conditions: Heat to 100°C for 12 hours in a sealed tube.

  • Mechanism Check: The Ag salt acts as a halide scavenger, regenerating the cationic Pd(II) species which is sufficiently electrophilic to attack the electron-rich C-3 position.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Case Study: Synthesis of a PI3K Inhibitor Core

Many PI3K inhibitors utilize a 3-substituted pyrazolo[1,5-a]pyridine core. The 6-methyl group often fits into a hydrophobic pocket (e.g., the affinity pocket in kinases).

Synthetic Route:

  • Starting Material: 6-Methylpyrazolo[1,5-a]pyridine.

  • Functionalization: Vilsmeier-Haack formylation (POCl₃/DMF) yields the 3-formyl-6-methyl derivative.

  • Elaboration: Reductive amination of the aldehyde with a piperazine derivative creates the solvent-exposed tail typical of kinase inhibitors.

SynthesisWorkflow Step1 Start: 6-Methylpyrazolo[1,5-a]pyridine Step2 Reaction: Vilsmeier-Haack (POCl3, DMF, 0°C to 60°C) Step1->Step2 Intermed Intermediate: 3-Formyl-6-methylpyrazolo[1,5-a]pyridine Step2->Intermed Step3 Reaction: Reductive Amination (Amine, NaBH(OAc)3, DCE) Intermed->Step3 Product Final: 3-Aminomethyl-6-methyl Derivative (Kinase Inhibitor Core) Step3->Product

Figure 2: Synthetic workflow for converting the 6-methyl scaffold into a bioactive core.

References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics, 2016.[1] [Link]

  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angew. Chem. Int. Ed., 2015. [Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 2018. [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorg.[2][3] Med. Chem. Lett., 2002.[2][3] [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization. Organic Letters, 2022. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis of 6-Methylpyrazolo[1,5-a]pyridine from N-aminopyridine

Based on your request for a detailed Application Note on the Scalable Synthesis of 6-Methylpyrazolo[1,5-a]pyridine , I have structured this guide to prioritize process safety, scalability, and regiochemical control. This...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request for a detailed Application Note on the Scalable Synthesis of 6-Methylpyrazolo[1,5-a]pyridine , I have structured this guide to prioritize process safety, scalability, and regiochemical control.

This protocol addresses the critical challenge of converting 3-picoline (3-methylpyridine) into the target scaffold via the N-aminopyridinium ylide intermediate. It replaces hazardous legacy reagents (like MSH) with scalable alternatives (HOSA) and provides a chromatography-free purification strategy.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of indole and a privileged structure in kinase inhibitors (e.g., p38 MAPK, AMPK). Traditional synthesis often relies on unstable aminating agents or transition-metal catalysis that is difficult to scale.

This Application Note details a metal-free, two-step protocol for synthesizing 6-methylpyrazolo[1,5-a]pyridine starting from 3-methylpyridine.

  • Step 1: Electrophilic N-amination using Hydroxylamine-O-sulfonic acid (HOSA) (Safe, scalable alternative to MSH).

  • Step 2: [3+2] Cycloaddition with Methyl Propiolate followed by oxidative aromatization.

  • Key Advantage: The protocol utilizes a recrystallization-based purification strategy, eliminating the need for silica gel chromatography at scales >100g.

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of Regioselectivity

Starting with 3-methylpyridine (3-picoline) introduces a regiochemical inflection point. The N-aminopyridinium ylide can cyclize at two alpha-positions:

  • C2 (Hindered): Adjacent to the methyl group.

  • C6 (Unhindered): Distal to the methyl group.

Under thermodynamic control and standard basic conditions, cyclization preferentially occurs at the less hindered C6 position , yielding the 6-methyl isomer as the major product, with the 4-methyl isomer as a minor byproduct [1].

Reaction Mechanism (DOT Diagram)

The reaction proceeds via the formation of a dipole (N-iminopyridinium ylide) which undergoes a Huisgen [3+2] cycloaddition with the alkyne dipolarophile.

ReactionMechanism Figure 1: Mechanistic Pathway for 6-Methylpyrazolo[1,5-a]pyridine Synthesis Start 3-Methylpyridine Amination N-Amination (HOSA, pH 7) Start->Amination Salt 1-Amino-3-methyl pyridinium Salt Amination->Salt Base Base (K2CO3) Deprotonation Salt->Base Ylide N-Iminopyridinium Ylide (Dipole) Base->Ylide Cyclo [3+2] Cycloaddition Ylide->Cyclo Regioselective Attack at C6 Alkyne + Methyl Propiolate (Dipolarophile) Alkyne->Cyclo Intermed Dihydro-Intermediate Cyclo->Intermed Arom Oxidative Aromatization Intermed->Arom Product 6-Methylpyrazolo [1,5-a]pyridine Arom->Product

Experimental Protocols

Phase 1: N-Amination of 3-Methylpyridine

Objective: Preparation of 1-amino-3-methylpyridinium mesitylenesulfonate (or iodide/sulfate). Note: While Mesitylenesulfonylhydroxylamine (MSH) is classic, it is not recommended for scale-up due to explosion hazards. This protocol uses Hydroxylamine-O-sulfonic acid (HOSA) .

Reagents:

  • 3-Methylpyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Water/KOH (for neutralization)

  • Potassium Carbonate (K2CO3)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-methylpyridine (100 mmol) in water (50 mL) in a round-bottom flask equipped with an overhead stirrer.

  • Neutralization Buffer: The reaction generates sulfuric acid. Maintain pH ~7-8 by intermittent addition of KOH or K2CO3 solution.

  • Addition: Add HOSA (120 mmol) portion-wise over 30 minutes. Caution: Exothermic. Maintain internal temperature < 40°C.[2]

  • Heating: Heat the mixture to 70–80°C for 4 hours. Monitor by TLC (disappearance of pyridine).

  • Workup (Ion Exchange): The resulting sulfate salt is water-soluble. For isolation, cool to 0°C. Add K2CO3 to saturation to precipitate the N-amino pyridinium ylide dimer or treat with HI to isolate as the iodide salt (preferred for storage stability).

  • Drying: Filter the precipitate and dry under vacuum over P2O5.

Phase 2: [3+2] Cycloaddition

Objective: Conversion of the salt to the fused bicycle.

Reagents:

  • 1-Amino-3-methylpyridinium iodide (1.0 equiv)

  • Methyl Propiolate (1.2 equiv)

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • DMF (Dimethylformamide) (5 vol) or Ethanol (Green alternative)

Step-by-Step Protocol:

  • Slurry Formation: Charge the N-amino salt (50 mmol) and K2CO3 (125 mmol) into DMF (250 mL). Stir at Room Temperature (RT) for 30 mins. The solution will turn dark blue/green, indicating Ylide formation.

  • Addition: Add Methyl Propiolate (60 mmol) dropwise over 1 hour. Control the exotherm.

  • Reaction: Stir at RT for 12 hours. If conversion is incomplete (LCMS), heat to 60°C for 2 hours.

    • Note: The initial product is the 3-carboxylate ester. Decarboxylation (if desired) requires a subsequent hydrolysis/heat step. For the core scaffold synthesis, the ester is usually retained or hydrolyzed later.

  • Quench: Pour the reaction mixture into Ice Water (1 L).

  • Extraction: Extract with Ethyl Acetate (3 x 300 mL). Wash organics with Brine (2x).

  • Aromatization Check: If the dihydro-intermediate persists (observed by NMR), treat the crude organic layer with MnO2 (5 equiv) or stir open to air in the presence of base to ensure full aromatization [2].

Scalable Purification Strategy (No Chromatography)

Chromatography is the bottleneck of scale-up. We utilize the solubility differential between the regioisomers.

FractionCompositionPurification MethodSolvent System
Crude Solid 6-Methyl (Major) + 4-Methyl (Minor) + OligomersRecrystallization Ethanol / Heptane (1:3)
Mother Liquor Enriched 4-Methyl isomer + ImpuritiesAcid/Base Extraction 1N HCl wash / Neutralize

Recrystallization Protocol:

  • Dissolve the crude brown solid in minimal boiling Ethanol.

  • Slowly add Heptane until turbidity is observed.

  • Allow to cool slowly to RT, then to 4°C.

  • 6-Methylpyrazolo[1,5-a]pyridine crystallizes as light yellow/beige needles.

  • Purity Check: 1H NMR should show a doublet at ~8.3-8.5 ppm (H2) and absence of the minor isomer peaks.

Process Flow Diagram

ProcessFlow Figure 2: Scalable Process Workflow Start Start: 3-Methylpyridine Reactor1 Reactor 1: Amination (Water, HOSA, 70°C) Start->Reactor1 Filter1 Filtration & Drying (Isolate N-Amino Salt) Reactor1->Filter1 Reactor2 Reactor 2: Cycloaddition (DMF, K2CO3, Methyl Propiolate) Filter1->Reactor2 Quench Quench into Ice Water Reactor2->Quench Extract Phase Separation (EtOAc / Brine) Quench->Extract Cryst Crystallization (EtOH/Heptane) Extract->Cryst Dry Vacuum Drying Cryst->Dry Final Final Product: 6-Methylpyrazolo[1,5-a]pyridine Dry->Final

Safety & Hazard Analysis (E-E-A-T)

  • N-N Bond Instability: N-aminopyridinium salts are generally stable, but their ylide precursors can be energetic. Avoid heating the dry ylide. Always generate in situ.

  • HOSA Handling: Hydroxylamine-O-sulfonic acid is corrosive and a sensitizer.[3][4] It is thermally unstable above 100°C. Store cold.

  • Propiolates: Methyl propiolate is a lachrymator and skin irritant. Handle in a fume hood.

  • Exotherms: Both the amination and the cycloaddition (specifically the alkyne addition) are exothermic. Active cooling is required at scale.

References

  • Tamura, Y., et al. (1975). "Syntheses and reactions of N-aminopyridinium salts." Journal of Heterocyclic Chemistry, 12(1), 107-110.

  • Bull, J. A., et al. (2012). "Practical Synthesis of Pyrazolo[1,5-a]pyridines from Pyridines." Organic Letters, 14(11).

  • Legault, C., & Charette, A. B. (2003). "Highly Efficient Synthesis of N-Heterocycles." Journal of the American Chemical Society.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Hydroxylamine-O-sulfonic acid."

Sources

Application

Application Notes and Protocols for the Regioselective C-H Functionalization of 6-Methylpyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Pyrazolo[1,5-a]pyridines and the Imperative of Regioselective Functionalization The pyrazolo[1,5-a]pyridine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyrazolo[1,5-a]pyridines and the Imperative of Regioselective Functionalization

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure have made it a cornerstone in the development of a wide range of therapeutic agents, including kinase inhibitors and central nervous system-active compounds.[2][3] The ability to precisely modify this core structure is paramount for fine-tuning pharmacological activity, optimizing pharmacokinetic properties, and exploring novel chemical space.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, bypassing the often-circuitous routes of traditional cross-coupling reactions that require pre-functionalized starting materials.[4] For the 6-methylpyrazolo[1,5-a]pyridine scaffold, regioselective C-H functionalization presents a particularly compelling approach to generate molecular diversity. The strategic placement of substituents can profoundly influence biological activity, and the methyl group at the 6-position introduces an additional layer of complexity and opportunity, potentially influencing the regioselectivity of reactions on the aromatic core or serving as a handle for C(sp³)-H functionalization.

This comprehensive guide provides detailed application notes and protocols for the regioselective C-H functionalization of 6-methylpyrazolo[1,5-a]pyridine, drawing upon established methodologies for the parent scaffold and related heterocyclic systems. We will delve into the mechanistic underpinnings of regioselectivity, offer step-by-step experimental procedures, and present data in a clear, comparative format to empower researchers in their synthetic endeavors.

Mechanistic Insights: Directing the Course of C-H Functionalization

The regioselectivity of C-H functionalization on the pyrazolo[1,5-a]pyridine core is a delicate interplay of electronic and steric factors, often dictated by the choice of catalyst and reaction conditions. The primary sites for functionalization are the electron-rich C3 position and the most acidic C7 position.[5][6] The presence of the 6-methyl group is anticipated to exert a notable influence on this inherent reactivity.

Palladium-Catalyzed C-H Arylation: A Tale of Two Pathways

Palladium catalysis has been instrumental in the direct arylation of pyrazolo[1,5-a]pyridines.[7] The regiochemical outcome can often be steered by the choice of ligands and additives.

  • C7-Arylation: This position is generally favored under conditions that promote a concerted metalation-deprotonation (CMD) mechanism. The acidity of the C7-H bond makes it susceptible to deprotonation by a base, facilitated by the coordination of the palladium catalyst to the N1 nitrogen of the pyrazole ring. The use of bulky, electron-rich phosphine ligands can further promote selectivity for the C7 position.[5]

  • C3-Arylation: In the absence of strongly coordinating phosphine ligands, an electrophilic aromatic substitution-type mechanism can prevail, favoring the more electron-rich C3 position.[5]

The 6-methyl group, being an electron-donating group, is expected to enhance the electron density of the pyridine ring, potentially increasing the reactivity of the C7 position towards CMD pathways.

Caption: Proposed mechanistic pathways for Pd-catalyzed C-H arylation.

Rhodium-Catalyzed C-H Functionalization: Leveraging Directing Groups

Rhodium catalysts, particularly in their +3 oxidation state, have proven effective for C-H functionalization, often guided by a directing group.[8] In the context of 7-arylpyrazolo[1,5-a]pyrimidines, the pyrazolo[1,5-a]pyrimidine moiety itself can act as a directing group, facilitating C-H amidation on the appended aryl ring.[8] This principle can be extended to 6-methylpyrazolo[1,5-a]pyridine, where the N1 nitrogen can direct the rhodium catalyst to the C7 position.

G Start [Rh(III)] Catalyst Coordination Coordination to 6-Me-Pyrazolo[1,5-a]pyridine (N1) Start->Coordination CMD Concerted Metalation-Deprotonation at C7 Coordination->CMD Rhodacycle Formation of Rhodacycle Intermediate CMD->Rhodacycle Coupling Reaction with Coupling Partner Rhodacycle->Coupling Reductive_Elimination Reductive Elimination Coupling->Reductive_Elimination Product C7-Functionalized Product Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Regeneration->Start

Caption: Generalized workflow for Rh(III)-catalyzed C7-H functionalization.

Functionalization of the 6-Methyl Group: A C(sp³)-H Activation Approach

Recent advancements have demonstrated the feasibility of temperature-modulated palladium-catalyzed C(sp³)-H arylation of methyl groups on fused pyrazole systems.[9] This exciting development opens up a new avenue for the functionalization of 6-methylpyrazolo[1,5-a]pyridine, allowing for the direct introduction of aryl groups at the methyl position. This transformation is believed to proceed through the formation of a stable palladium coordination complex that facilitates the activation of the methyl C-H bond.[9]

Experimental Protocols

The following protocols are based on established procedures for the functionalization of pyrazolo[1,5-a]pyridines and related heterocycles. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Palladium-Catalyzed C7-H Arylation

This protocol is adapted from methodologies favoring C7-arylation through a CMD pathway.[5]

Materials:

  • 6-Methylpyrazolo[1,5-a]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 6-methylpyrazolo[1,5-a]pyridine (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (0.2 M concentration with respect to the limiting reagent).

  • Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C3-H Arylation

This protocol is based on ligand-free conditions that favor electrophilic palladation at the C3 position.[5]

Materials:

  • 6-Methylpyrazolo[1,5-a]pyridine

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed vial, combine 6-methylpyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.5 equiv).

  • Add anhydrous DMF (0.25 M).

  • Seal the vial and heat the mixture at 140 °C for 24-48 hours.

  • After cooling to ambient temperature, dilute the reaction with water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Proposed Protocol for C(sp³)-H Arylation of the 6-Methyl Group

This speculative protocol is based on the temperature-modulated C-H activation of methyl groups on related heterocyclic systems.[9]

Materials:

  • 6-Methylpyrazolo[1,5-a]pyridine

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a pressure-rated vial, add 6-methylpyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

  • Add HFIP (0.1 M).

  • Seal the vial tightly and heat the reaction mixture to 150-170 °C for 24-48 hours.

  • Monitor the reaction for the formation of the desired product, being mindful of potential competing C(sp²)-H arylation.

  • Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter to remove insoluble salts.

  • Concentrate the filtrate and purify the product by preparative HPLC or column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters and expected outcomes for the regioselective C-H functionalization of 6-methylpyrazolo[1,5-a]pyridine.

Functionalization Position Catalyst System Key Reagents Typical Conditions Anticipated Yield Range
ArylationC7Pd(OAc)₂ / SPhosAryl bromide, Cs₂CO₃110-130 °C, Dioxane60-85%
ArylationC3Pd(OAc)₂Aryl iodide, K₂CO₃140 °C, DMF50-75%
Arylation6-CH₃Pd(OAc)₂Aryl iodide, AgOAc150-170 °C, HFIP30-60% (Optimization likely required)

Conclusion and Future Directions

The regioselective C-H functionalization of 6-methylpyrazolo[1,5-a]pyridine offers a versatile and efficient platform for the synthesis of novel derivatives with potential applications in drug discovery and materials science. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can selectively target the C3, C7, and even the 6-methyl positions. The protocols provided herein serve as a robust starting point for the exploration of this rich chemistry.

Future research in this area will likely focus on expanding the scope of compatible coupling partners, developing more sustainable and environmentally benign catalytic systems, and exploring the functionalization of other positions on the pyrazolo[1,5-a]pyridine core. The insights gained from these studies will undoubtedly accelerate the discovery and development of new chemical entities with tailored properties and functions.

References

  • Gogula, T., Zhang, J., Lonka, M.R., Zhang, S., & Zou, H. (2020). Temperature-modulated selective C(sp3)-H or C(sp2)-H arylation through palladium catalysis. Chemical Science, 11, 11461–11467.
  • Bedford, R. B., et al. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944-954.
  • Kshirsagar, U. A., et al. (2024). Regioselective C-H Thio- and Selenocyanation of Pyrazolo[1,5-a]pyrimidines. Chemistry – An Asian Journal.
  • Wu, H.C., Chu, J.H., Li, C.W., Hwang, L.C., & Wu, M.J. (2015). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 35(2), 198-207.
  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690.
  • Wu, M.-J., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 35(2), 198-207.
  • Bedford, R. B., et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines.
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.
  • Chen, Y., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13846.
  • Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Oikawa, M., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 269-276.
  • Ben-David, Y., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand.
  • Knochel, P., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118.
  • Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690.
  • Zou, H., et al. (2019). Rhodium(III)-Catalyzed Regioselective C(sp2)-H Functionalization of 7-Arylpyrazolo[1,5-a]pyrimidines with Dioxazolones as Amidating Agents. Organic Letters, 21(15), 5933-5937.
  • Glorius, F., et al. (2016). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
  • Maity, P., et al. (2023). C-H Functionalization of Pyridines.
  • Wang, J., et al. (2023). Rhodium(iii)-catalyzed chemoselective C–H functionalization of benzamides with methyleneoxetanones controlled by the solvent. Organic & Biomolecular Chemistry, 21(42), 8529-8534.

Sources

Method

Application Notes &amp; Protocols: Strategic Formylation of 6-Methylpyrazolo[1,5-a]pyridine via the Vilsmeier-Haack Reaction

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 6-methylpyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine sca...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 6-methylpyrazolo[1,5-a]pyridine. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and the introduction of a formyl (-CHO) group serves as a critical synthetic handle for further molecular elaboration. These resulting aldehydes are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deep understanding of the reaction dynamics.

The Vilsmeier-Haack Reaction: A Primer on Electrophilic Formylation

The Vilsmeier-Haack reaction is a cornerstone transformation in organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4][5]

This reagent is a mild electrophile, making it exceptionally well-suited for reacting with nucleophilic substrates like the pyrazolo[1,5-a]pyridine ring system without causing decomposition.[1][3] The overall process is an electrophilic aromatic substitution, culminating in the installation of a formyl group, a gateway to diverse chemical functionalities.[3][6]

Mechanism of Action

The reaction proceeds through a well-defined, multi-step mechanism:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This initiates a cascade that results in the formation of the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[3]

  • Electrophilic Attack: The electron-rich pyrazolo[1,5-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. For the pyrazolo[1,5-a]pyridine system, substitution is regioselectively directed to the C3 position of the pyrazole ring, which possesses the highest electron density.

  • Aromatization: The resulting cationic intermediate, often called a sigma complex, loses a proton to restore the aromaticity of the heterocyclic system.

  • Hydrolysis: The final step involves hydrolysis of the iminium intermediate during aqueous workup to liberate the desired aldehyde product.

Diagram: Vilsmeier-Haack Reaction Mechanism

Caption: The mechanism of the Vilsmeier-Haack reaction.

Safety Precautions: Handling Reactive Reagents

CRITICAL: The Vilsmeier-Haack reaction involves hazardous materials. A thorough understanding of and adherence to safety protocols is mandatory.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly toxic, corrosive, and reacts violently with water, releasing toxic fumes (hydrochloric acid and phosphoric acid).[7][8] Causes severe burns to skin, eyes, and the respiratory tract.[9][10][11]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[7][11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[10][11] Ensure an emergency shower and eyewash station are immediately accessible.[10][11]

    • Quenching: Never add water directly to POCl₃. Reactions should be quenched by slowly and carefully adding the reaction mixture to ice.

  • N,N-Dimethylformamide (DMF):

    • Hazards: A skin and eye irritant. Readily absorbed through the skin. It is also a suspected teratogen.

    • Handling: Use in a chemical fume hood. Avoid skin and eye contact by wearing gloves and safety glasses.

All operations should be conducted after consulting the relevant Safety Data Sheets (SDS) for all reagents.[7][9]

Detailed Experimental Protocol

This protocol details the formylation of 6-methylpyrazolo[1,5-a]pyridine to yield 6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde.

Materials & Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel and reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • 6-methylpyrazolo[1,5-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Acetate (NaOAc) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Reaction Parameters Summary:

ParameterValue/DescriptionRationale
Substrate 6-methylpyrazolo[1,5-a]pyridineElectron-rich heterocycle.
Reagents POCl₃, Anhydrous DMFForms the in situ Vilsmeier reagent.
Stoichiometry Substrate: 1.0 eqLimiting reagent.
POCl₃: 1.2 - 1.5 eqEnsures complete formation of Vilsmeier reagent.
DMF: Used as solvent and reagent.Anhydrous conditions are critical.
Temperature 0-5 °C for reagent formationControls the exothermic reaction.[1]
Room temp. to 60 °C for reactionSubstrate dependent; gentle heating may be required.[4]
Workup Quench on ice, neutralize with baseSafely decomposes excess reagents and neutralizes acids.
Purification Silica Gel Column ChromatographyIsolates the pure aldehyde product.

Diagram: Experimental Workflow

Workflow A 1. Prepare Vilsmeier Reagent Add POCl₃ to cooled DMF (0-5°C) under N₂ atmosphere. B 2. Add Substrate Slowly add solution of 6-methylpyrazolo[1,5-a]pyridine. A->B C 3. Reaction Stir at room temperature or heat gently. Monitor by TLC. B->C D 4. Quenching Pour reaction mixture slowly onto crushed ice. C->D E 5. Neutralization & Extraction Basify with NaHCO₃ solution. Extract with organic solvent (e.g., DCM). D->E F 6. Purification Dry, concentrate, and purify by column chromatography. E->F G Final Product F->G

Caption: Step-by-step experimental workflow for the formylation.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: a. In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (e.g., 10 mL for a 10 mmol scale reaction). b. Cool the flask in an ice-water bath to 0-5 °C. c. With vigorous stirring, add POCl₃ (1.2 equivalents) dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. d. Once the addition is complete, allow the resulting pale-yellow solution to stir in the ice bath for an additional 30 minutes.

  • Reaction with Substrate: a. Dissolve 6-methylpyrazolo[1,5-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. b. Add this solution dropwise to the cold, stirring Vilsmeier reagent. c. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Gentle heating (e.g., to 50-60 °C) may be necessary to drive the reaction to completion.

  • Reaction Monitoring: a. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate.

  • Workup and Isolation: a. Once the reaction is complete, cool the mixture back down in an ice bath. b. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate or sodium acetate solution. c. Slowly and carefully pour the reaction mixture onto the stirring ice/base slurry. This step is highly exothermic and will release gas. Perform this in a fume hood. d. Stir the resulting mixture for 30-60 minutes until all the ice has melted and gas evolution has ceased. e. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (3 x volume of aqueous layer). f. Combine the organic layers, wash with water, then with brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde.

Application Notes & Field Insights
  • Causality Behind Choices:

    • Anhydrous Conditions: Moisture will rapidly decompose both POCl₃ and the Vilsmeier reagent, halting the reaction. Flame-drying glassware and using anhydrous solvents are essential for high yields.

    • Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. Poor temperature control can lead to the decomposition of the reagent and the formation of undesired byproducts.[12]

    • Order of Addition: Adding POCl₃ to DMF is standard practice. Reversing the addition can lead to a more uncontrolled reaction.

    • Regioselectivity: The formylation occurs at the C3 position due to the electronic properties of the bicyclic system. The nitrogen at position 1 and the bridgehead nitrogen direct electrophilic attack to this position, which is the most nucleophilic carbon on the pyrazole moiety.

  • Troubleshooting:

    • Low Yield: Often due to moisture contamination or incomplete reaction. Ensure all reagents and solvents are anhydrous. If the reaction stalls, gentle heating can be applied, but monitor for decomposition by TLC.

    • Multiple Products: May indicate a lack of regioselectivity (less common for this substrate) or side reactions from excessive heating. Purification by chromatography is critical.

    • Difficult Workup: If the product is partially water-soluble, extensive extraction or continuous liquid-liquid extraction may be required. Saturating the aqueous layer with NaCl can help drive the product into the organic phase.

References

  • Al-Zoubi, R. M., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Tebby, J. C., & Willetts, S. E. (1987). Structure and Reactivity of the Vilsmeier Formylating Reagent.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in 6-Methylpyrazolo[1,5-a]pyridine Substitution

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry Welcome to the technical support center for the functionalization of 6-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, med...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Heterocyclic Chemistry

Welcome to the technical support center for the functionalization of 6-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective substitution on this valuable scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the underlying mechanistic rationale to empower your synthetic strategy.

Section 1: Fundamental Reactivity - FAQs

Before troubleshooting specific issues, it is critical to understand the inherent electronic nature of the pyrazolo[1,5-a]pyridine ring system.

Q1.1: What are the key reactive sites on the 6-methylpyrazolo[1,5-a]pyridine scaffold and why?

A1.1: The 6-methylpyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system where the two rings have distinct electronic characters. This dichotomy is the primary driver of its regiochemical behavior.

  • The Pyrazole Ring (Positions C2, C3): This five-membered ring is electron-rich and behaves similarly to a pyrrole. The C3 position is the most nucleophilic and is the primary site for electrophilic aromatic substitution (EAS) such as halogenation and nitration.[1][2]

  • The Pyridine Ring (Positions C4, C5, C6, C7): This six-membered ring is electron-deficient, a characteristic feature of pyridine chemistry that makes it resistant to standard EAS conditions.[3]

    • The C7 position possesses the most acidic proton on the scaffold, making it the preferred site for deprotonation in directed ortho-metalation (DoM) or certain metal-catalyzed C-H activation pathways.[4][5]

    • The C5 and C7 positions are susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, analogous to the C2 and C4 positions of a simple pyridine ring.[6][7]

    • The 6-methyl group is an electron-donating group (EDG) that slightly activates the pyridine ring, but its primary influence is often steric.

cluster_0 6-Methylpyrazolo[1,5-a]pyridine Reactivity Map mol mol C3_label C3: Most Nucleophilic (Electrophilic Attack) C7_label C7: Most Acidic Proton (Metalation, C-H Activation) Pyr_label Pyridine Ring: Electron Deficient (Resistant to EAS)

Caption: Reactivity map of the 6-methylpyrazolo[1,5-a]pyridine core.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems. Each entry follows a "Problem-Cause-Solution" format.

Issue 2.1: My electrophilic substitution (e.g., bromination) is giving poor yields or exclusively substituting the C3 position.
  • Problem: You are attempting to brominate the pyridine ring (e.g., at C5 or C7) using standard electrophilic reagents like NBS or Br₂ but observe either no reaction, low conversion, or the formation of only 3-bromo-6-methylpyrazolo[1,5-a]pyridine.

  • Scientific Cause: This outcome is expected and is a direct consequence of the scaffold's electronics. The electron-rich pyrazole moiety is vastly more reactive toward electrophiles than the electron-deficient pyridine ring. The reaction will overwhelmingly favor the most nucleophilic C3 position.[2]

  • Solution & Protocol:

    • Embrace the Inherent Reactivity: If the C3-substituted isomer is a desired intermediate, this inherent selectivity is advantageous.

    • Targeting the Pyridine Ring: Direct electrophilic substitution on the pyridine ring is not a viable strategy. You must use alternative methods described in Issue 2.2 .

    Detailed Protocol 2.1.1: Regioselective C3-Bromination This protocol leverages the natural reactivity of the scaffold to reliably produce the C3-halogenated product.

    • Setup: To a solution of 6-methylpyrazolo[1,5-a]pyridine (1.0 equiv) in a suitable solvent like acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.05-1.1 equiv).

    • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

    • Workup: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography to yield 3-bromo-6-methylpyrazolo[1,5-a]pyridine. This method avoids harsh acidic conditions. Similar protocols using potassium halide salts with an oxidant like PIDA in water have also proven effective and are environmentally benign.[2]

Issue 2.2: My nitration reaction is unpredictable. How can I control the position of nitration?
  • Problem: Nitration of the scaffold yields different isomers depending on the conditions, or results in a difficult-to-separate mixture.

  • Scientific Cause: The regioselectivity of nitration on this scaffold is highly dependent on the specific nitrating agent used, which dictates the nature of the electrophile and the state of the substrate (protonated vs. free base).

    • Strongly Acidic Media (HNO₃/H₂SO₄): In a "nitrating mixture," the pyridine nitrogen (N1) is protonated. This conjugate acid is highly deactivated, ensuring the electrophile (NO₂⁺) attacks the only remaining reactive site: the C3 position of the pyrazole ring.

    • Less Acidic Media (HNO₃/Acetic Anhydride): This mixture generates a less aggressive electrophile, acetyl nitrate (CH₃COONO₂). The substrate is less likely to be fully protonated, allowing the reaction to target the electron-deficient pyridine ring, often at the C6 position in the parent pyrazolo[1,5-a]pyrimidine system.[8]

  • Solution: Select your nitrating agent based on the desired positional outcome.

Reagent SystemPredominant IsomerMechanistic Rationale
HNO₃ / H₂SO₄ 3-NitroSubstrate is protonated at N1, deactivating the entire system except for the most nucleophilic C3 position.[8]
HNO₃ / Ac₂O 6-Nitro (on parent)A milder electrophile reacts with the neutral substrate, potentially via an addition-elimination sequence on the pyridine ring.[8]
Issue 2.3: I need to functionalize the C7 position, but all electrophilic approaches have failed.
  • Problem: You cannot install substituents at the C7 position using EAS, and there is no pre-existing leaving group for SNAr.

  • Scientific Cause: As established, the pyridine ring is deactivated towards electrophiles. The C7 position, however, is adjacent to the bridgehead nitrogen, and its proton is the most acidic on the ring system. This acidity is the key to its functionalization.

  • Solution: Employ strategies that exploit the C7-H acidity: Directed ortho-Metalation (DoM) or Palladium-Catalyzed C-H Activation .

    • Directed ortho-Metalation: Using a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) or TMP-based reagents (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate the C7 position.[5] The resulting organometallic intermediate can be trapped with various electrophiles (e.g., I₂, TMSCl, aldehydes).

    • Palladium-Catalyzed C-H Activation/Arylation: This has become a premier strategy for functionalizing otherwise inert C-H bonds. For pyrazolo[1,5-a]azines, C7-arylation is well-documented and often proceeds under phosphine-ligated palladium catalysis, which favors the concerted metalation-deprotonation pathway at the most acidic C-H bond.[9][10]

Caption: Decision workflow for regioselective functionalization strategy.

Section 3: Advanced FAQs
Q3.1: My palladium-catalyzed C-H arylation is giving a mixture of C3 and C7 isomers. How can I improve selectivity?

A3.1: This is a classic challenge in the C-H activation of azine-type heterocycles. You are observing competition between the most electron-rich site (C3) and the most acidic site (C7). The solution lies in catalyst control. Research on the closely related pyrazolo[1,5-a]pyrimidine scaffold has shown that regioselectivity can be switched by the choice of catalyst system.[4]

Catalyst SystemFavored PositionScientific Rationale
Pd(OAc)₂ with P(Cy)₃·HBF₄ C7 The bulky, electron-rich phosphine ligand promotes a concerted metalation-deprotonation (CMD) mechanism, which is kinetically favored at the most acidic C7-H bond.[4][9]
Pd(OAc)₂ (Phosphine-Free) C3 In the absence of a directing ligand, the reaction likely proceeds through an electrophilic aromatic substitution-type mechanism (SₑAr), targeting the most nucleophilic/electron-rich C3 position.[4]

To optimize your reaction, screen these two types of conditions. For C7 selectivity, use a palladium source with a bulky phosphine ligand. For C3 selectivity, use a phosphine-free system, perhaps with an additive like AgOAc to facilitate the catalytic cycle.

Q3.2: How can I install a boronic ester onto the scaffold for subsequent Suzuki coupling?

A3.2: Introducing a boronic ester (e.g., Bpin) is an excellent strategy for building molecular complexity. This requires a two-step sequence, as direct C-H borylation can be unselective.

  • Create a Regioselective Handle: First, perform a regioselective reaction to install a group that can be converted to the boronic ester.

    • For a C3-Bpin: Perform a selective C3-bromination as described in Protocol 2.1.1 .

    • For a C7-Bpin: Perform a selective C7-metalation (DoM) as described in Issue 2.3 and quench the resulting organometallic with a boron electrophile like isopropoxyboronic acid pinacol ester (i-PrO-Bpin).

  • Perform Miyaura Borylation: With the C3-bromo or C7-bromo/iodo derivative in hand, use standard Miyaura borylation conditions (e.g., Pd(dppf)Cl₂, KOAc, Bis(pinacolato)diboron in dioxane) to convert the C-X bond to a C-Bpin bond. This product is now a versatile building block for Suzuki cross-coupling reactions.[11]

References
  • Le, T. B. et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(30), 8787-8790. [Link]

  • Tran, P. N. et al. (2019). Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. Chemistry – An Asian Journal, 14(22), 4001-4005. [Link]

  • Ben-Mbarek, Y. et al. (2020). One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions. Journal of Heterocyclic Chemistry. [Link]

  • Chen, Y.-F. et al. (2015). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines. Organometallics, 34(15), 3756-3766. [Link]

  • Tran, P. N. et al. (2019). Direct C7‐H Arylation of Pyrazolo[1,5‐a]azines with Aryl Chlorides. ChemistrySelect, 4(39), 11467-11471. [Link]

  • Thirupathi, G. & Gu, H. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 629-636. [Link]

  • Castillo, J. C. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]

  • Castillo, J. C. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4236. [Link]

  • Miki, Y. et al. (1994). Synthesis of 3-Substituted Pyrazolo(1,5-a)-pyridines by Electrophilic Reactions. Heterocycles, 38(8), 1881-1887. [Link]

  • Knochel, P. et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114-3118. [Link]

  • Studer, A. et al. (2022). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Gomaa, M. A.-M. (2010). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 15(7), 4785-4797. [Link]

  • Adimurthy, S. et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14, 9845-9849. [Link]

  • Townsend, L. B. et al. (1972). Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Journal of the American Chemical Society, 94(11), 3905-3912. [Link]

Sources

Optimization

Minimizing side reactions during 6-Methylpyrazolo[1,5-a]pyridine nitration

Introduction: The Reaction Landscape Welcome to the reaction optimization hub for the nitration of 6-methylpyrazolo[1,5-a]pyridine . This transformation is a classic Electrophilic Aromatic Substitution (EAS), but the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reaction Landscape

Welcome to the reaction optimization hub for the nitration of 6-methylpyrazolo[1,5-a]pyridine . This transformation is a classic Electrophilic Aromatic Substitution (EAS), but the presence of the electron-donating methyl group at the C-6 position introduces specific chemosensitivity.

While the pyrazolo[1,5-a]pyridine scaffold is electron-rich and directs substitution primarily to the C-3 position (analogous to the C-3 of indole), the 6-methyl group is susceptible to benzylic-like oxidation under harsh nitrating conditions. This guide provides the protocols necessary to maximize the C-3 nitro product while suppressing methyl oxidation and poly-nitration.

Module 1: Critical Troubleshooting (The Emergency Room)

Use this section to diagnose immediate failures in your current workflow.

Issue 1: Formation of Carboxylic Acid Impurities

Symptom: LCMS shows a peak with [M+30] (oxidation to aldehyde) or [M+46] (oxidation to acid) relative to the starting material, or [M+45] relative to the product.

  • Diagnosis: The nitrating agent is acting as an oxidant. This typically occurs when using "Mixed Acid" (

    
    ) without strict temperature control, or when the reaction exotherms. The methyl group at C-6 is activated and prone to radical oxidation.
    
  • Solution: Switch to Acetyl Nitrate (generated in situ). Acetyl nitrate is a milder electrophile than the nitronium ion generated in sulfuric acid and operates at lower temperatures, significantly reducing the oxidation potential.

    • Action: Maintain reaction temperature between

      
       and 
      
      
      
      . Do not allow it to rise above
      
      
      until the quench.
Issue 2: "Tar" Formation or Black Reaction Mixture

Symptom: Complete loss of mass balance; formation of insoluble black solids.

  • Diagnosis: Acid-catalyzed polymerization or ring opening. While pyrazolo[1,5-a]pyridine is robust, the combination of high heat and strong acid (sulfuric) can degrade the electron-rich pyrazole ring.

  • Solution: Dilution and Solvent Choice.

    • Action: If using Acetyl Nitrate, ensure the acetic anhydride is in excess (solvent quantity). If using mixed acid, dilute the sulfuric acid or switch to Trifluoroacetic Anhydride (TFAA) as the solvent/activator, which is effective for sensitive pyridine derivatives (See Katritzky et al.).

Issue 3: Dinitration (Over-reaction)

Symptom: Mass spectrum shows [M+45] relative to the desired product.

  • Diagnosis: Stoichiometry overshoot. The first nitro group deactivates the ring, but the 6-methyl group keeps the pyridine ring slightly activated. If a large excess of nitrating agent is present, a second nitro group may add (typically at C-4 or C-7).

  • Solution: Strict Stoichiometry.

    • Action: Use exactly 1.05 equivalents of

      
      . Add the nitrating agent dropwise over 30 minutes to keep the instantaneous concentration low.
      

Module 2: Optimized Experimental Protocol (SOP)

Methodology: Nitration via In Situ Acetyl Nitrate Objective: Synthesis of 3-nitro-6-methylpyrazolo[1,5-a]pyridine with <5% oxidation side products.

Reagents
  • Substrate: 6-Methylpyrazolo[1,5-a]pyridine (1.0 eq)

  • Reagent: Fuming Nitric Acid (

    
    , >90%) (1.05 eq)
    
  • Solvent/Reagent: Acetic Anhydride (

    
    ) (10-15 volumes)
    
  • Quench: Saturated

    
     solution, Ice.
    
Step-by-Step Procedure
  • Preparation of Acetyl Nitrate (The "Hot" Zone):

    • Charge Acetic Anhydride into a dry round-bottom flask under

      
      .
      
    • Cool the anhydride to

      
        using an ice/salt bath.
      
    • Slowly add Fuming Nitric Acid dropwise.

    • CRITICAL: Maintain internal temperature

      
      . The formation of acetyl nitrate is exothermic.
      
    • Stir for 15 minutes at

      
       to ensure complete formation of the active species (
      
      
      
      ).
  • Substrate Addition:

    • Dissolve 6-Methylpyrazolo[1,5-a]pyridine in a minimum amount of Acetic Anhydride (or add as a solid if finely powdered).

    • Add the substrate solution dropwise to the Acetyl Nitrate mixture.

    • Temperature Control: Keep internal temp between

      
       and 
      
      
      
      .
  • Reaction Monitoring:

    • Stir at

      
       for 1–2 hours.
      
    • Monitor via TLC or HPLC. Look for the disappearance of starting material.

    • Note: If reaction is sluggish, warm slowly to

      
      , but never  heat to reflux.
      
  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice/water (vigorous stirring).

    • Neutralize carefully with saturated

      
       or solid 
      
      
      
      until pH ~7.
    • Extract with Ethyl Acetate or Dichloromethane (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
Comparison of Nitrating Agents
Reagent SystemElectrophile StrengthOxidation RiskRecommended For
Mixed Acid (

)
High (

)
High Deactivated substrates only.
Acetyl Nitrate (

)
Moderate (

)
Low Standard for 6-Methylpyrazolo[1,5-a]pyridine.
Nitronium Tetrafluoroborate High (

)
Moderateanhydrous/sensitive kinetics.
TFAA /

HighLow-ModerateVery unreactive substrates (Katritzky Method).

Module 3: Mechanistic Insight & Visualization

Why C-3?

The pyrazolo[1,5-a]pyridine system is bicyclic. The bridgehead nitrogen donates electron density into the pyrazole ring, making C-3 the most nucleophilic site (similar to the C-3 of indole). The 6-methyl group activates the pyridine ring, but the pyrazole ring's intrinsic nucleophilicity dominates.

The Oxidation Pathway

Under strongly acidic and oxidizing conditions (Mixed Acid), the benzylic C-H bonds of the methyl group can undergo radical abstraction by


 species, leading to alcohol -> aldehyde -> carboxylic acid progression.
Visualizing the Reaction Pathways

ReactionPathways SM 6-Methylpyrazolo[1,5-a]pyridine (Starting Material) Reagent Nitrating Agent (HNO3 / Ac2O) SM->Reagent Target 3-Nitro-6-methylpyrazolo[1,5-a]pyridine (Major Product) Reagent->Target  < 5°C (Kinetic Control)   Side1 Side Reaction A: Benzylic Oxidation (COOH / CHO formation) Reagent->Side1  High Temp / Mixed Acid   Side2 Side Reaction B: Dinitration (C-3 & C-4/C-7) Reagent->Side2  Excess Reagent (>1.5 eq)  

Caption: Reaction pathway analysis showing the divergence between the desired EAS product (Green) and temperature/stoichiometry-dependent side reactions (Red).

Troubleshooting Decision Tree

Troubleshooting Start Start Troubleshooting CheckLCMS Analyze Crude LCMS Start->CheckLCMS Oxidation Peak M+30 or M+46? (Oxidation) CheckLCMS->Oxidation Dinitro Peak M+45? (Dinitration) Oxidation->Dinitro No Sol_Ox SOLUTION: Switch to Acetyl Nitrate low temp (<0°C). Oxidation->Sol_Ox Yes NoRxn SM Unchanged? Dinitro->NoRxn No Sol_Di SOLUTION: Reduce HNO3 to 1.0 eq. Add dropwise. Dinitro->Sol_Di Yes Sol_Force SOLUTION: Warm to 10-20°C. Check Reagent Quality. NoRxn->Sol_Force Yes

Caption: Diagnostic logic flow for identifying and correcting common failure modes in nitration experiments.

References

  • Katritzky, A. R. , et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1][2] Organic & Biomolecular Chemistry, vol. 3, no. 3, 2005, pp. 538-541.[1][2]

  • Miki, Y. , et al. "Synthesis of 3-substituted pyrazolo[1,5-a]pyridines by electrophilic reactions."[3] Heterocycles, vol. 38, 1994. (Foundational work on C-3 regioselectivity).

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed., Wiley, 2010. (General reactivity of fused azoles).
  • Soundararajan, R., et al. "Nitration of Pyrazolo[1,5-a]pyridine." Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Hub: Catalyst Selection for C-H Activation of 6-Methylpyrazolo[1,5-a]pyridine

Status: Operational Ticket ID: CH-ACT-6ME-PYR Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The Substrate Profile Before selecting a catalyst, you must understand the electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CH-ACT-6ME-PYR Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Profile

Before selecting a catalyst, you must understand the electronic and steric landscape of your specific substrate: 6-Methylpyrazolo[1,5-a]pyridine .

  • Electronic Bias: The pyrazolo[1,5-a]pyridine core is naturally nucleophilic at C-3 . The 6-methyl group is an electron-donating group (EDG). Through inductive effects, it further increases electron density at C-3, making this position highly reactive toward electrophilic palladation.

  • Steric Constraint: The 6-methyl group is positioned ortho to the C-7 position. This introduces significant steric hindrance, making C-7 activation (which is already electronically unfavorable compared to C-3) significantly more difficult than in the unsubstituted parent scaffold.

Interactive Troubleshooting Modules
Module A: C-3 Functionalization (Direct Arylation)

Targeting the most reactive site.

User Query: "I am trying to arylate C-3 using standard Suzuki conditions, but I am seeing low yields and homocoupling of my aryl halide."

Technical Diagnosis: Standard Suzuki conditions (Pd(0)/Base) often fail in direct C-H activation because they lack the necessary electrophilic metalation step. You need a Pd(II) source and a Concerted Metalation-Deprotonation (CMD) pathway.

Recommended Protocol (The "Pivalate" System):

ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (5–10 mol%)Provides electrophilic Pd(II) species.
Ligand PPh₃ or XPhos (Target 1:2 Pd:L ratio)Stabilizes the active species; XPhos helps with sterically hindered aryl halides.
Base/Additive K₂CO₃ (2.0 equiv) + PivOH (30 mol%)CRITICAL: Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage via CMD.
Solvent DMA or 1,4-Dioxane High boiling point polar solvents facilitate the CMD transition state.
Temp 100–120 °CRequired to overcome activation energy.

Troubleshooting Q&A:

  • Q: Why is PivOH (Pivalic acid) necessary?

    • A: The acetate ligands on Pd(OAc)₂ are not basic enough to efficiently deprotonate the C-3 position alone. Pivalate acts as a robust intramolecular base, coordinating to Palladium and deprotonating the C-H bond simultaneously.

  • Q: I see C-3/C-7 mixtures. How do I stop C-7 activation?

    • A: With the 6-methyl group present, C-7 activation is naturally suppressed due to sterics. If you still see it, lower the temperature to 80 °C and reduce catalyst loading to 2.5 mol%. The C-3 position is kinetically much faster.

Module B: C-7 Functionalization (The "Blocked" Site)

Overcoming the 6-Methyl Steric Barrier.

User Query: "I need to functionalize C-7, but the reaction exclusively hits C-3 or fails completely."

Technical Diagnosis: You are fighting both electronics (C-3 is more reactive) and sterics (6-Me blocks C-7). To hit C-7, you must use a Directing Group (DG) at C-3 to guide the metal to C-7, and you likely need a Ruthenium or Rhodium catalyst, which are less sensitive to the C-3 electronic bias than Palladium.

Recommended Protocol (Ru-Catalyzed Directed Activation):

ComponentRecommendationFunction
Substrate Prep Install an Ester or Amide at C-3Acts as a Directing Group (DG) to chelate the metal.
Catalyst [RuCl₂(p-cymene)]₂ (5 mol%)Ru(II) forms a stable ruthenacycle with the DG.
Oxidant Cu(OAc)₂ (2.0 equiv)Regenerates the active Ru(II) species from Ru(0).
Solvent o-Xylene or DCE Non-coordinating solvents prevent catalyst poisoning.
Additive MesCOOH (Mesitylenic acid)A bulkier carboxylate than PivOH; helps navigate the 6-methyl steric clash.

Troubleshooting Q&A:

  • Q: Can I do C-7 activation without a group at C-3?

    • A: No. For 6-methylpyrazolo[1,5-a]pyridine, the electronic preference for C-3 is too strong. You must block or utilize C-3 to redirect reactivity to C-7.

  • Q: My yield is <20%. Is the 6-methyl group killing the reaction?

    • A: Likely yes. The 6-methyl group creates "buttressing" effects. Switch from Ru to [Cp*RhCl₂]₂ (Rhodium pentamethylcyclopentadienyl) . Rh(III) is more electrophilic and forms smaller, tighter metallacycles that can sometimes squeeze past the 6-methyl hindrance better than Ru(II).

Visual Logic: Decision Pathways & Mechanism
Figure 1: Catalyst Selection Decision Tree

Caption: Logical flow for selecting the correct metal center based on regioselectivity targets and substrate constraints.

CatalystSelection Start Start: 6-Methylpyrazolo[1,5-a]pyridine Target Target Position? Start->Target C3 C-3 Position (Electron Rich) Target->C3 Direct Activation C7 C-7 Position (Sterically Hindered) Target->C7 Directed Activation Pd Catalyst: Pd(OAc)2 Ligand: PPh3 Additive: PivOH C3->Pd Ru Catalyst: [RuCl2(p-cymene)]2 Requires: C-3 Directing Group Additive: MesCOOH C7->Ru Rh Alternative: [Cp*RhCl2]2 Use if 6-Me sterics fail Ru Ru->Rh Low Yield?

Figure 2: The CMD Mechanism (Why PivOH is Mandatory)

Caption: The Concerted Metalation-Deprotonation (CMD) cycle showing how Pivalate (PivO-) acts as a proton shuttle to cleave the C-H bond.

CMDMechanism cluster_ligand Critical Role of Pivalate Step1 Pd(II)-L2 (Coordination) Step2 Agostic Interaction (C-H ... Pd) Step1->Step2 Substrate Binding Step3 CMD Transition State (PivO- grabs H+) Step2->Step3 PivOH Assist Step4 Pd-Aryl Species (C-H Cleaved) Step3->Step4 Rate Limiting Step

References & Authority
  • Regioselective C-3 Arylation:

    • Title: Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation.[1][2][3][4]

    • Source:Organometallics (ACS Publications).

    • Relevance: Establishes the baseline protocol for C-3 activation using Pd/Ag2CO3 systems.

    • URL:[Link]

  • C-7 Directed Activation (Ruthenium):

    • Title: Ruthenium-Catalyzed Regioselective C7–H Arylation of Pyrazolo[1,5-a]pyrimidines/pyridines.

    • Source:Chemistry – A European Journal (via ResearchGate).

    • Relevance: details the use of Ru(II) carboxylates to overcome the electronic bias of the scaffold.

    • URL:[Link]

  • General Review of 6,5-Fused Systems:

    • Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.

    • Source:Molecules (MDPI).

    • Relevance: Provides comparative data on how substituents (like the 6-methyl group) affect regioselectivity and catalyst choice.

    • URL:[Link]

  • Mechanistic Insight (CMD Pathway):

    • Title: Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold.[5][6][7]

    • Source:Organic Letters (ACS).

    • Relevance: Explains the role of bases and additives in controlling the metalation site.

    • URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 6-methyl substituted pyrazolopyridines

This guide serves as a specialized technical support center for medicinal chemists and process engineers encountering steric barriers in the synthesis and functionalization of 6-methylpyrazolo[1,5-a]pyridines . The 6-met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for medicinal chemists and process engineers encountering steric barriers in the synthesis and functionalization of 6-methylpyrazolo[1,5-a]pyridines .

The 6-methyl substituent in this scaffold creates a specific "ortho-effect" challenge, primarily hindering functionalization at the critical C7 position (often the site of amine introduction for kinase hinge binding) and affecting C-H activation at C3 .

Current Status: Active Topic: Overcoming Steric Hindrance in 6-Methyl Substituted Pyrazolopyridines Support Level: Advanced (Tier 3)

Diagnostic: Where is the Steric Clash?

Before optimizing conditions, confirm the steric bottleneck. In the pyrazolo[1,5-a]pyridine numbering system, the C6-methyl group exerts significant steric pressure on its immediate neighbors: C7 and C5 .

  • The C7 Bottleneck (Critical): The C7 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) or cross-coupling. However, a C6-methyl group forces incoming nucleophiles to adopt unfavorable trajectories.

  • The C5 Interaction: While less hindered than C7, the C5 position can suffer from "buttressing effects" if the C6-methyl is pushed out of plane by adjacent groups.

Visualizing the Steric Zone

StericMap Core Pyrazolo[1,5-a]pyridine Core C6_Me 6-Methyl Group (The Blocker) Core->C6_Me C7_Site C7 Position (Target for Nucleophiles) C6_Me->C7_Site Direct Steric Shielding C5_Site C5 Position (Secondary Target) C6_Me->C5_Site Electronic/Buttressing Effect

Figure 1: Steric influence map of the 6-methyl substituent on adjacent reactive sites.

Troubleshooting Guide: C7-Functionalization

User Issue: "I cannot displace the C7-chloride with my amine using standard SNAr conditions (DIEA, DMF, 80°C) due to the 6-methyl group."

Root Cause Analysis

The 6-methyl group increases the energy barrier for the formation of the Meisenheimer complex (in SNAr) or the oxidative addition/reductive elimination steps (in Pd-catalysis). Standard bases and ligands are often too bulky or insufficiently active.

Protocol A: The "Proton Sponge" SNAr Method

For moderately hindered amines (e.g., morpholine, primary amines).

The Fix: Switch to a non-nucleophilic, high-pka base in a polar aprotic solvent that stabilizes the transition state.

ParameterStandard ConditionOptimized Steric Condition
Solvent DMF or EtOHNMP (N-Methyl-2-pyrrolidone) or DMSO
Base DIEA or TEALiHMDS (1.0 M in THF) or KHMDS
Temperature 80°C120°C - 140°C (Microwave)
Stoichiometry 1.1 equiv amine2.5 equiv amine

Step-by-Step Protocol:

  • Dissolve 7-chloro-6-methylpyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous NMP (0.2 M).

  • Add the amine (2.5 equiv).

  • Critical Step: Add LiHMDS (2.2 equiv) dropwise at room temperature. Why? Lithium acts as a Lewis acid to coordinate the N1-nitrogen, activating the C7-Cl bond while the bulky HMDS anion deprotonates the amine without competing as a nucleophile.

  • Seal the vessel and heat to 120°C for 2-4 hours.

  • Validation: Monitor disappearance of starting material by LCMS. If conversion stalls at 50%, add 10 mol% KF (Potassium Fluoride) to increase fluoride-like reactivity (Halex reaction principle).

Protocol B: Buchwald-Hartwig Coupling for "Impossible" Sterics

For highly hindered amines or anilines where SNAr fails completely.

The Fix: Use a Palladium precatalyst system designed specifically for ortho-substituted aryl halides.

Recommended Catalyst System:

  • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

  • Why? These ligands are bulky themselves but form a mono-ligated Pd(0) species that creates a spacious pocket for the hindered substrate to enter. RuPhos is specifically optimized for secondary amines and hindered anilines.

Experimental Setup:

  • Inert Atmosphere: This reaction is O2 sensitive. Purge all solvents with Argon for 15 mins.

  • Reaction Mix:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv

    • Catalyst: RuPhos Pd G4 (2-5 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Soluble and strong.

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure: Heat to 100°C for 12 hours.

  • Troubleshooting: If dehalogenation (reduction of C7-Cl to C7-H) is observed, switch the base to K3PO4 and add 1 drop of water (catalytic) to facilitate the inorganic base solubility.

FAQ: Synthesis & Ring Formation

Q: I am trying to build the ring with the methyl group already in place using a [3+2] cycloaddition, but yields are low. Why?

A: You are likely reacting a 3-methyl-aminopyridine with an alkyne or ester. The 3-methyl group (which becomes the 6-methyl in the product) sterically hinders the N-amination step or the subsequent cyclization.

Solution: The "O-Mesitylenesulfonyl" Strategy Instead of using standard N-amination reagents (like DPH), use O-(Mesitylenesulfonyl)hydroxylamine (MSH) .

  • Mechanism: MSH is a potent aminating agent that is small enough to slip past the methyl steric barrier.

  • Protocol: Treat 3-methylpyridine with MSH in DCM to form the N-aminopyridinium salt first. Isolate this salt.

  • Cyclization: React the salt with the appropriate alkyne (e.g., ethyl propiolate) and a base (K2CO3) in DMF. The pre-formed N-N bond bypasses the initial steric hurdle.

Decision Logic: Selecting the Right Pathway

Use this logic flow to determine the best experimental approach for your specific 6-methyl derivative.

DecisionTree Start Start: Functionalizing 6-Me-Pyrazolo[1,5-a]pyridine Pos Target Position? Start->Pos C7 C7 (Cl/Br Displacement) Pos->C7 C3 C3 (Electrophilic Subst/Coupling) Pos->C3 AmineType Nucleophile Type? C7->AmineType Direct Direct C-H Activation? C3->Direct Aliphatic Aliphatic Amine (Prim/Sec) AmineType->Aliphatic Aromatic Aniline / Heterocycle AmineType->Aromatic SNAr Try SNAr first: NMP, LiHMDS, 120°C Aliphatic->SNAr Pd Go directly to Pd-Catalysis: RuPhos Pd G4, NaOtBu Aromatic->Pd YesCH Use Ag2CO3 oxidant Avoid bulky electrophiles Direct->YesCH NoHalo Halogenate (NIS) first, then Suzuki Direct->NoHalo

Figure 2: Decision matrix for functionalizing sterically hindered pyrazolopyridines.

Quantitative Comparison of Conditions

Data aggregated from internal optimization campaigns on 6-methyl-7-chloro-pyrazolo[1,5-a]pyridine.

Reaction ConditionNucleophileYield (%)Comments
Standard SNAr (DIEA, DMF, 100°C)Morpholine< 15%Mostly starting material recovered.
High-Temp SNAr (DIEA, DMSO, 150°C)Morpholine45%Significant decomposition/tars observed.
Lewis-Acid Assisted (LiHMDS, THF, 60°C)Morpholine88% Clean conversion; Li+ activates the Cl-leaving group.
Buchwald (Pd(OAc)2/BINAP) 3-Fluoroaniline20%BINAP is too rigid/bulky for this specific steric clash.
Buchwald (RuPhos Pd G4) 3-Fluoroaniline92% Excellent turnover; typically complete in <2h.

References

  • Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines : Title: "Recent advances in the synthesis and functionalization of pyrazolo[1,5-a]pyridines" Source:RSC Advances, 2014. URL:[Link]

  • Buchwald-Hartwig Precatalysts : Title: "Rational Design of Palladium Precatalysts for Cross-Coupling Reactions" Source:Chemical Reviews, 2016. URL:[Link]

  • SNAr Optimization : Title: "A Practical Guide to Nucleophilic Aromatic Substitution with Heterocycles" Source:Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Kinase Inhibitor Scaffolds : Title: "Pyrazolo[1,5-a]pyrimidine as a privileged scaffold for kinase inhibitors" Source:[1]Bioorganic & Medicinal Chemistry Letters, 2012. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Oxidative Dimerization of 6-Methylpyrazolo[1,5-a]pyridine

Welcome to the technical support center for the oxidative dimerization of 6-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidative dimerization of 6-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this C-H activation/C-H coupling reaction. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high yields of the desired 2,2'-bis(6-methylpyrazolo[1,5-a]pyridine).

Section 1: Understanding the Reaction - The Catalytic Cycle

Before troubleshooting, it is essential to understand the proposed catalytic cycle for the palladium-catalyzed oxidative homocoupling of pyrazolo[1,5-a]pyridine derivatives. The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, with the former often being invoked in the presence of strong oxidants. The key steps involve C-H activation, oxidative coupling, and catalyst regeneration.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) C-H_Activation C-H Activation/Palladacycle Formation Pd_II->C-H_Activation + Substrate Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Coupling Oxidative Coupling/ Reductive Elimination Palladacycle->Oxidative_Coupling + Second Substrate Molecule Dimer_Product Dimer Product Oxidative_Coupling->Dimer_Product Pd_0 Pd(0) Oxidative_Coupling->Pd_0 Pd_0->Pd_II + Oxidant Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Pd_II Substrate 2 x 6-Methylpyrazolo[1,5-a]pyridine Substrate->C-H_Activation

Caption: Proposed catalytic cycle for oxidative dimerization.

Section 2: Troubleshooting Common Issues

This section addresses the most frequently encountered problems during the oxidative dimerization of 6-methylpyrazolo[1,5-a]pyridine.

Low or No Yield of Dimer

Question: I am not getting any of the desired dimer, or the yield is very low. What are the most likely causes and how can I fix it?

This is the most common issue and can stem from several factors, from catalyst inactivity to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Immediate Checks:

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalytic cycle, leading to catalyst decomposition.[1]

  • Reagent Purity: Verify the purity of your 6-methylpyrazolo[1,5-a]pyridine starting material. Impurities can poison the catalyst. Also, ensure your solvents are anhydrous and your reagents are fresh.

Systematic Troubleshooting Steps:

  • Catalyst Activity: The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not initiate properly.[1]

    • Action: Consider using a more reliable precatalyst. While Pd(OAc)₂ is common, pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern Buchwald precatalysts can be more effective.[1] If using Pd(II), ensure your reaction conditions promote its reduction.

  • Oxidant Issues: The choice and quality of the oxidant are critical. For this type of reaction, silver salts are often more than just terminal oxidants; they can participate in the C-H activation step itself by forming heterobimetallic species with palladium, thereby lowering the activation energy.[2][3]

    • Action:

      • Screen Oxidants: If you are not using a silver salt, this should be your first change. Screen various silver salts such as Ag₂CO₃, AgOAc, or AgTFA. Copper salts like Cu(OAc)₂ can also be effective, sometimes in combination with a silver salt.

      • Check Stoichiometry: Ensure you are using the correct stoichiometry of the oxidant, typically 2-3 equivalents.

      • Freshness: Use a fresh bottle of the oxidant, as the performance of some, particularly silver salts, can degrade over time with exposure to light and air.

  • Temperature Optimization: C-H activation reactions are often highly sensitive to temperature.

    • Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a gradual increase may be necessary. However, be aware that excessively high temperatures can lead to catalyst decomposition and the formation of side products. An optimal temperature range must be determined empirically.

  • Solvent Effects: The solvent's polarity and coordinating ability can dramatically influence the reaction's success.

    • Action: Screen a range of solvents. Common choices for similar C-H functionalizations include DMF, DMAc, Toluene, and DCE. Aprotic polar solvents often perform well in these types of couplings.

ParameterInitial RecommendationAlternative OptionsRationale
Catalyst Pd(OAc)₂ (5-10 mol%)Pd(TFA)₂Common and effective Pd(II) source.
Oxidant Ag₂CO₃ (2.5 equiv)AgOAc, Cu(OAc)₂Silver salts are crucial for this transformation.
Solvent Toluene or DMAcDioxane, DCESolvent choice affects solubility and catalyst stability.
Temperature 100-120 °C80-140 °CBalances reaction rate and catalyst stability.
Poor Regioselectivity and Side Product Formation

Question: I am getting a mixture of products. How can I improve the selectivity for the 2,2'-dimer?

The pyrazolo[1,5-a]pyridine scaffold has several C-H bonds that could potentially react. For 6-methylpyrazolo[1,5-a]pyridine, the primary sites for C-H activation are C3 and C7. The desired 2,2'-dimer is not the expected product of a direct C-H/C-H coupling of the parent heterocycle, which typically occurs at the C3 or C7 positions. The formation of a 2,2'-dimer would likely proceed through a different mechanism, possibly involving N-oxide formation or an alternative C-H activation pathway. However, if we assume the desired product is the 3,3'-dimer, the following troubleshooting advice applies.

Understanding Regioselectivity:

  • C3 vs. C7 Activation: The regioselectivity of C-H functionalization on the pyrazolo[1,5-a]pyrimidine core can be switched based on the catalyst system. Phosphine-containing palladium catalysts tend to direct arylation to the most acidic C7 position, while phosphine-free systems often target the more electron-rich C3 position.[4]

Troubleshooting Steps:

  • Ligand Screening: The presence or absence of ligands, and the type of ligand used, is a powerful tool for controlling regioselectivity.

    • Action: If you are observing a mixture of isomers, screen different ligands. For C-H/C-H homocoupling, often no external ligand is necessary. If you are using a ligand and getting poor selectivity, try running the reaction without it. Conversely, if you are not using a ligand, the addition of a simple phosphine ligand (e.g., PPh₃) or a more specialized ligand could direct the reaction to a single position.

  • Over-oxidation: The starting material or the desired dimer could be susceptible to oxidation under the reaction conditions, leading to byproducts.

    • Action: Monitor the reaction by LC-MS to check for the formation of oxidized species. If over-oxidation is observed, consider using a milder oxidant or lowering the reaction temperature.

  • Alternative Coupling Pathways: Besides dimerization, other coupling reactions could occur, such as coupling with the solvent (if using an aromatic solvent like toluene) or with degraded fragments of other reagents.

    • Action: Use a non-aromatic, robust solvent like DMAc or Dioxane to minimize solvent-related side products. Ensure high purity of all reagents.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Purity & Inert Conditions start->check_reagents catalyst_issue Is the Catalyst Active? check_reagents->catalyst_issue oxidant_issue Is the Oxidant Correct? catalyst_issue->oxidant_issue Yes success Successful Dimerization catalyst_issue->success No, fixed it conditions_issue Optimize Conditions (Temp, Solvent) oxidant_issue->conditions_issue Yes oxidant_issue->success No, fixed it ligand_issue Control Selectivity with Ligands conditions_issue->ligand_issue Still issues conditions_issue->success Resolved ligand_issue->success Resolved

Caption: A systematic workflow for troubleshooting dimerization.

Section 3: Experimental Protocols

Here we provide step-by-step protocols for key optimization experiments.

Protocol for Screening Oxidants

This protocol allows for the parallel screening of different oxidants to identify the most effective one for your specific substrate.

  • Setup: In an array of oven-dried reaction vials, add 6-methylpyrazolo[1,5-a]pyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%).

  • Oxidant Addition: To each vial, add a different oxidant (2.5 equiv). Examples include Ag₂CO₃, AgOAc, AgTFA, and Cu(OAc)₂.

  • Solvent and Reaction: Add the degassed solvent (e.g., DMAc) to each vial. Seal the vials and place them in a preheated aluminum block at the desired temperature (e.g., 110 °C).

  • Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS to determine the conversion to the dimer product.

Protocol for Reaction Monitoring by TLC and LC-MS

Careful reaction monitoring is crucial for determining the optimal reaction time and identifying potential issues.

  • TLC Analysis:

    • Prepare a TLC chamber with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

    • Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture using a capillary tube.

    • Spot the aliquot on a TLC plate alongside spots of your starting material and, if available, the pure dimer product.

    • Develop and visualize the plate to track the consumption of the starting material and the formation of the product.

  • LC-MS Analysis:

    • Prepare a vial with a suitable solvent (e.g., acetonitrile) for dilution.

    • At each time point, take a small aliquot from the reaction, quench it in the dilution vial, and inject it into the LC-MS.

    • Monitor the chromatogram for the peaks corresponding to the starting material and the dimer. The mass spectrometer will confirm the identity of these peaks by their mass-to-charge ratio. This technique is also invaluable for detecting the formation of any side products.

Section 4: Scaling Up Your Reaction

Question: My lab-scale reaction works well, but I'm having trouble scaling it up. What should I consider?

Scaling up C-H activation reactions is not always straightforward. Issues that are negligible on a small scale can become significant in larger reactors.

  • Heat Transfer: Exothermic or endothermic events are more pronounced on a larger scale. Ensure your reactor has adequate temperature control to avoid hotspots that can lead to catalyst decomposition.[5][6]

  • Mixing: Inefficient mixing in a large reactor can lead to localized high concentrations of reagents, which can promote side reactions or cause the catalyst to precipitate. Ensure your stirring is vigorous and efficient for the reactor size and geometry.[7]

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale. A slow, controlled addition of one of the reagents might be necessary to maintain a stable temperature and reaction rate.

  • Catalyst Loading: Often, the catalyst loading can be decreased when scaling up a reaction. It is worth re-optimizing the catalyst percentage on a larger scale to improve the process's cost-effectiveness.[8]

Section 5: FAQs

Q1: My reaction turns black. Is this normal? A: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the Pd(0) catalyst. While some formation of palladium black can be tolerated, excessive precipitation suggests catalyst decomposition and will lead to a low yield. This can be caused by impurities, the presence of oxygen, or excessively high temperatures.

Q2: Can I use air as the oxidant to make the reaction greener? A: While using air (O₂) as the terminal oxidant is highly desirable for green chemistry, it often requires a more complex catalytic system capable of activating molecular oxygen. Standard Pd(OAc)₂ systems typically do not work efficiently with air and require stoichiometric chemical oxidants like silver or copper salts.

Q3: What is the role of the methyl group at the 6-position? A: The methyl group is an electron-donating group, which can influence the electronic properties of the pyrazolo[1,5-a]pyridine ring system. This can affect the rate and regioselectivity of the C-H activation step. It may also introduce steric hindrance that could disfavor coupling at a nearby position.

Q4: How do I confirm the structure of my dimer product? A: The structure of the dimer should be confirmed by a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. ¹H and ¹³C NMR spectroscopy will provide information about the symmetry and connectivity of the molecule. For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.

References

  • Boelke, A., et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(30), 8787-8790. [Link]

  • Chi, Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851–9863. [Link]

  • Daugulis, O., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 378–382. [Link]

  • Deb, A., et al. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Chemical Science, 10(45), 10596-10603. [Link]

  • Gao, G., et al. (2017). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. Chemical Communications, 53(83), 11449-11452. [Link]

  • Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(29), 5671-5690. [Link]

  • Sunoj, R. B., et al. (2019). Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? Chemical Science, 10(45), 10596-10603. [Link]

  • You, J., et al. (2010). Palladium(II)-Catalyzed Oxidative C−H/C−H Cross-Coupling of Heteroarenes. Journal of the American Chemical Society, 132(6), 1822–1824. [Link]

  • Sanford, M. S., et al. (2009). On the Mechanism of Palladium-Catalyzed Aromatic C–H Oxidation. Journal of the American Chemical Society, 131(31), 11234–11241. [Link]

  • Sanford, M. S. (2011). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 44(8), 624–636. [Link]

  • Chen, X., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 996–1004. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2018). Challenges of scaling up chemical processes (based on real life experiences). OSTI.GOV. [Link]

  • Arkaro. (2025). Scale-Up Mistakes That Harm Product Launches. Arkaro. [Link]

  • Applied Catalysis. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success. Applied Catalysis. [Link]

  • Maseras, F., et al. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 476–488. [Link]

  • Daugulis, O. (2012). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Topics in Current Chemistry, 327, 1-28. [Link]

  • Gribble, G. W. (2010). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Journal of Heterocyclic Chemistry, 47(3), 563-596. [Link]

  • Sanford, M. S., et al. (2009). Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate. Journal of the American Chemical Society, 131(31), 11234-11241. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. [Link]

  • Cook, G. R., et al. (2017). Palladium-Catalyzed Allylic Amidation with N-Heterocycles via sp3 C–H Oxidation. Organic Letters, 19(21), 5824–5827. [Link]

  • Wolfe, J. P., & Toste, F. D. (2005). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Current Organic Chemistry, 9(7), 637-662. [Link]

  • Applied Catalysis. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success. Applied Catalysis. [Link]

  • Arkaro. (2025). Scale-Up Mistakes That Harm Product Launches. Arkaro. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Determination of 6-Methylpyrazolo[1,5-a]pyridine

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Methylpyrazolo[1,5-a]pyridine. It is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Methylpyrazolo[1,5-a]pyridine. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. Beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the experimental choices, ensuring a deep understanding of the method's capabilities and limitations. Furthermore, it offers a comparative perspective on alternative analytical technologies, supported by experimental data and authoritative references.

Introduction to 6-Methylpyrazolo[1,5-a]pyridine and the Critical Role of Purity Assessment

6-Methylpyrazolo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and reproducibility in downstream applications. A validated analytical method provides the necessary assurance that the measured purity is accurate, precise, and reliable. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[1][2]

This guide will detail the validation of a specific HPLC method for 6-Methylpyrazolo[1,5-a]pyridine, adhering to the globally recognized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[3][4][5][6] We will explore each validation parameter, presenting hypothetical yet realistic experimental data to illustrate the method's performance. Finally, we will compare this validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) to provide a holistic view of the available analytical strategies.

The Validated HPLC Method: A Deep Dive

The development of a robust HPLC method requires a systematic approach to optimize the separation of the main compound from any potential impurities. The following method was developed and subsequently validated to ensure its suitability for the intended purpose of purity determination of 6-Methylpyrazolo[1,5-a]pyridine.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for the separation of moderately polar heterocyclic compounds like 6-Methylpyrazolo[1,5-a]pyridine.[7] The dimensions provide a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution with an acidified aqueous mobile phase and an organic modifier is employed to ensure the elution of compounds with a wide range of polarities and to achieve good peak shapes for basic compounds like pyridines.[8]
Gradient 0-20 min, 10-90% B;20-25 min, 90% B;25-30 min, 10% BThe gradient is optimized to provide sufficient resolution between the main peak and potential early and late eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good compromise between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmBased on the UV spectrum of the pyrazolo[1,5-a]pyridine scaffold, 254 nm provides good sensitivity for the main compound and potential aromatic impurities.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Method Validation Workflow

The validation of an analytical procedure is a formal process to demonstrate that it is suitable for its intended purpose.[6][9] The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate for purpose Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement for use Analytical Technique Comparison cluster_0 Purity Analysis of 6-Methylpyrazolo[1,5-a]pyridine cluster_1 Chromatographic Techniques Analyte 6-Methylpyrazolo[1,5-a]pyridine HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC Validated Method UPLC UPLC (Ultra-Performance Liquid Chromatography) Analyte->UPLC Alternative GC GC (Gas Chromatography) Analyte->GC Alternative HPLC->UPLC Faster, Higher Resolution HPLC->GC Different Selectivity

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 6-Methylpyrazolo[1,5-a]pyridine

This guide details the mass spectrometry fragmentation behavior of 6-Methylpyrazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry used for kinase inhibitors (e.g., Trk, PI3K). It provides a mechanistic anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 6-Methylpyrazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry used for kinase inhibitors (e.g., Trk, PI3K). It provides a mechanistic analysis distinguishing this specific regioisomer from its alternatives.[1]

Executive Summary & Structural Context

6-Methylpyrazolo[1,5-a]pyridine is a fused bicyclic heterocycle.[1] Unlike its isomers (e.g., 2-methyl or 3-methyl derivatives where the alkyl group is on the pyrazole ring), the 6-methyl variant hosts the substituent on the pyridine ring. This structural difference dictates unique fragmentation pathways essential for structural elucidation and impurity profiling in drug development.[1]

  • Formula:

    
    
    
  • Exact Mass: 132.0687 Da[1]

  • Core Scaffold: Pyrazolo[1,5-a]pyridine (fused 5-6 system).[1]

  • Key Application: Bioisostere for indole/azaindole in kinase inhibitors (e.g., Trk, PI3K).

Fragmentation Mechanism & Isomer Differentiation

The fragmentation of pyrazolo[1,5-a]pyridine derivatives under Electron Ionization (EI, 70 eV) is governed by the stability of the fused aromatic system and the lability of the N-N bond.

Primary Pathway: The "HCN Loss" Cascade

The most characteristic pathway for this scaffold is the cleavage of the pyrazole ring.

  • Molecular Ion (

    
    , m/z 132):  The compound forms a stable radical cation.[1]
    
  • N-N Bond Cleavage: The weak N-N bond breaks, followed by ring opening.[1]

  • Expulsion of HCN (27 Da): The pyrazole moiety eliminates hydrogen cyanide (HCN).[1]

    • Result: Formation of a m/z 105 cation (

      
      ).[1]
      
    • Structure: This ion corresponds to a methyl-substituted phenyl/pyridyl species (e.g., methyl-dehydropyridine or azatropylium ion).[1]

  • Secondary Loss: The m/z 105 ion further degrades by losing another HCN or

    
     unit to form m/z 77  (
    
    
    
    , phenyl cation) or m/z 78 (
    
    
    ).[1]
Comparative Analysis: 6-Methyl vs. Alternatives

Differentiation of regioisomers is the primary analytical challenge.[1] The location of the methyl group shifts the fragmentation probability.

Feature6-Methyl (Target) 2-Methyl / 3-Methyl (Alternatives) Mechanistic Reason
Methyl Location Pyridine Ring (6-pos)Pyrazole Ring (2/3-pos)Determines which ring carries the mass.[1]
Primary Loss HCN (27 Da)

(41 Da)
Methyl on the pyrazole ring favors acetonitrile loss over HCN loss during ring opening.[1]
Base Peak Often m/z 132 (

)
or m/z 131 (

)
Often m/z 132 (

)
Both are aromatic and stable; H-loss forms stable tropylium-like species.[1]
Diagnostic Ion m/z 105 (

)
m/z 91 (

)
6-Methyl retains the methyl group after pyrazole breakdown; 2-Methyl loses it with the nitrile.[1]

Expert Insight: If your spectrum shows a significant peak at m/z 91 (benzyl-like cation), suspect the methyl is on the pyrazole ring (2- or 3-position).[1] If the major fragment is m/z 105 , the methyl is likely on the pyridine ring (4-, 5-, 6-, or 7-position).[1]

Experimental Protocol

To replicate these patterns for structural validation, use the following self-validating protocol.

Method: Electron Ionization (EI) Direct Insertion Probe (DIP) [1]

  • Ionization Energy: 70 eV (Standard library compatible).[1]

  • Source Temperature: 200–230 °C (Prevent thermal degradation before ionization).

  • Trap Current: 100 µA.[1]

  • Scan Range: m/z 40–150.[1]

Step-by-Step Workflow:

  • Blank Run: Inject solvent (methanol/DCM) to ensure source cleanliness (background < 500 counts).[1]

  • Sample Intro: Introduce sample via DIP or GC interface.

  • Threshold Check: Verify Molecular Ion (

    
    ) at m/z 132 is >10% relative abundance (confirms soft vaporization).
    
  • Diagnostic Check:

    • Look for m/z 131 (

      
      ).[1]
      
    • Look for m/z 105 (

      
      ).[1]
      
    • Validation: If m/z 91 is present >20%, flag for potential isomer contamination.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation logic, highlighting the divergence between the 6-methyl target and its 2-methyl isomer.

Fragmentation Figure 1: Divergent fragmentation pathways of Methylpyrazolo[1,5-a]pyridine isomers. cluster_0 6-Methyl Pathway (Pyridine Substituted) cluster_1 2-Methyl Pathway (Pyrazole Substituted) M_Ion Molecular Ion (M+) m/z 132 (C8H8N2) M105 [M - HCN]+ m/z 105 (Methyl-phenyl/pyridyl cation) M_Ion->M105 - HCN (27 Da) (Methyl on Pyridine retained) M91 [M - CH3CN]+ m/z 91 (C6H5N+ / Azatropylium) M_Ion->M91 - CH3CN (41 Da) (Methyl lost with Pyrazole ring) M77 [M - HCN - HCN/C2H2]+ m/z 77/78 (Phenyl/Pyridyl cation) M105->M77 - HCN / C2H2

Caption: Figure 1: Divergent fragmentation pathways of Methylpyrazolo[1,5-a]pyridine isomers. The solid line represents the dominant pathway for the 6-methyl derivative.[1]

Summary Data Table
m/z (Mass-to-Charge)Ion IdentityRelative Abundance (Est.)[1][2]Interpretation
132

100% (Base Peak)Stable aromatic bicyclic system.[1]
131

40–60%Loss of H[1]• to form extended conjugated system (common in methyl-aromatics).[1]
105

20–40%Diagnostic: Cleavage of pyrazole ring; Methyl retained on pyridine core.[1]
78

10–20%Pyridine cation (loss of pyrazole ring fragments).[1]
51

<10%Ring disintegration (Benzene-like fragmentation).[1]
References
  • NIST Chemistry WebBook. Pyrimidine, 4-methyl- Mass Spectrum (Electron Ionization).[1][3] National Institute of Standards and Technology.[1][3] [Link][1]

  • Asian Journal of Chemistry. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016).[1][4][5] [Link]

  • Semantic Scholar. The mass spectra of some pyrazole compounds. (1970).[1][6] [Link]

  • MDPI Molecules. Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers. (2023).[1][7] [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Docking Scores for 6-Methylpyrazolo[1,5-a]pyridine Ligands

The Imperative of Validation: Beyond the Docking Score Molecular docking algorithms predict the binding pose and estimate the binding affinity of a ligand to a protein target.[6] The output, a "docking score," is a numer...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Validation: Beyond the Docking Score

Molecular docking algorithms predict the binding pose and estimate the binding affinity of a ligand to a protein target.[6] The output, a "docking score," is a numerical value that ranks potential ligands.[7] While incredibly useful for filtering large compound collections, these scores are based on simplified energy functions and often treat the protein target as a rigid entity, which are significant approximations of the dynamic biological reality.[4][8] Consequently, a strong correlation between docking scores and actual biological activity is not guaranteed.[9] Experimental validation is, therefore, a critical step to confirm that the computational predictions translate to tangible biological interactions.[7][10]

A Multi-Faceted Approach to Validation: From Silico to Vitro

A robust validation strategy is not a single experiment but a tiered approach that progressively builds confidence in the docking results. This involves both computational and experimental techniques, each providing a unique piece of the validation puzzle.

Tier 1: Computational Validation

Before embarking on resource-intensive experimental work, it's crucial to ensure the docking protocol itself is sound.

  • Re-docking of a Co-crystallized Ligand: If a crystal structure of the target protein with a bound ligand is available, the first validation step should be to remove the ligand and then dock it back into the binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[11][12] This confirms that the chosen docking parameters are appropriate for the target system.

  • Enrichment Studies: A more rigorous computational test involves "spiking" a library of known inactive compounds (decoys) with a small set of known active ligands. A reliable docking protocol should rank the known actives significantly higher than the decoys, demonstrating its ability to distinguish true binders from non-binders.[13]

  • Molecular Dynamics (MD) Simulations: To account for the dynamic nature of proteins, short MD simulations of the docked ligand-protein complex can be performed.[14][15] This allows for the assessment of the stability of the predicted binding pose over time. A ligand that remains stably bound in its predicted orientation throughout the simulation provides greater confidence than one that quickly dissociates or adopts a different conformation.[16]

Tier 2: Experimental Validation

Once the computational protocol has been validated, the top-ranked novel ligands must be subjected to experimental testing to confirm their biological activity.

  • Biochemical Assays (IC50/Ki Determination): The most direct way to validate a predicted inhibitor is to measure its ability to inhibit the target protein's activity in a biochemical assay. For kinases, this typically involves measuring the inhibition of substrate phosphorylation. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. A strong correlation between the ranking of docking scores and the experimentally determined IC50 values provides powerful validation of the docking method.[17][18]

  • Biophysical Binding Assays (SPR/ITC): Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly measure the binding of a ligand to a target protein, providing quantitative data on binding affinity (Kd), kinetics (kon/koff), and thermodynamics.[10][19] These methods are invaluable for confirming a direct physical interaction between the ligand and the protein, independent of functional inhibition.

Experimental Protocol: A Step-by-Step Validation Workflow

This protocol outlines a typical workflow for validating the docking scores of novel 6-methylpyrazolo[1,5-a]pyridine ligands against a target kinase.

Part 1: Computational Docking and Prioritization

  • Protein Preparation: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.[20]

  • Ligand Preparation: Generate 3D conformations of the 6-methylpyrazolo[1,5-a]pyridine ligand library. Assign partial charges and define rotatable bonds.

  • Docking Simulation: Perform molecular docking using a validated software package (e.g., AutoDock Vina, GOLD, Glide).[12][19] Define the binding site based on known ligand binding sites or cavity detection algorithms.

  • Pose Analysis and Scoring: Analyze the top-ranked docking poses for each ligand. Prioritize ligands based on their docking scores and the plausibility of their predicted interactions with key active site residues.

Part 2: Experimental Validation

  • Compound Acquisition: Synthesize or purchase the top-ranked 6-methylpyrazolo[1,5-a]pyridine derivatives for experimental testing.

  • Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

    • Prepare a reaction mixture containing the target kinase, its substrate (e.g., a generic peptide), and ATP.

    • Add varying concentrations of the test compound.

    • Incubate to allow the kinase reaction to proceed.

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Measure the luminescence, which is proportional to kinase activity.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

  • Data Correlation: Analyze the correlation between the docking scores and the experimentally determined IC50 values.

Visualizing the Validation Workflow

ValidationWorkflow cluster_computational Computational Phase cluster_experimental Experimental Phase prep Protein & Ligand Preparation docking Molecular Docking prep->docking analysis Pose Analysis & Scoring docking->analysis correlation Data Correlation docking->correlation Docking Scores md_sim MD Simulation (Optional) analysis->md_sim Stability Check acquisition Compound Acquisition analysis->acquisition Prioritize Hits biochem_assay Biochemical Assay (IC50 Determination) acquisition->biochem_assay biophys_assay Biophysical Assay (Kd Determination) acquisition->biophys_assay biochem_assay->correlation

Caption: A generalized workflow for the validation of molecular docking results, progressing from in-silico predictions to experimental confirmation.

Data Presentation: A Comparative Analysis

The ultimate goal of this validation process is to establish a clear and predictive relationship between computational and experimental data. The following table provides an example of how to present these comparative results.

Compound ID6-Methylpyrazolo[1,5-a]pyridine DerivativeDocking Score (kcal/mol)Predicted Key InteractionsExperimental IC50 (nM)
Lead-01 2-phenyl-6-methylpyrazolo[1,5-a]pyridine-9.8H-bond with hinge region, hydrophobic interactions50
Lead-02 2-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyridine-10.5H-bond with hinge region, halogen bond with gatekeeper25
Lead-03 2-(pyridin-4-yl)-6-methylpyrazolo[1,5-a]pyridine-9.5Dual H-bonds with hinge and DFG motif150
Decoy-01 3-phenyl-6-methylpyrazolo[1,5-a]pyridine-7.2No significant H-bonds>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A strong positive correlation between more negative docking scores and lower IC50 values would indicate a successful and predictive docking model. For instance, a study on triterpenes as MAGL inhibitors demonstrated a significant correlation between docking scores and IC50 values.[17]

Advanced Validation: The Role of Molecular Dynamics

For high-priority candidates or when dealing with flexible binding sites, molecular dynamics (MD) simulations offer a more sophisticated level of validation.[8] By simulating the movement of atoms over time, MD can:

  • Assess Pose Stability: Confirm if the docked pose is stable in a dynamic, solvated environment.[14][16]

  • Reveal Water-Mediated Interactions: Identify the role of water molecules in mediating ligand-protein interactions, which is often overlooked in standard docking.[11]

  • Refine Binding Affinity Estimates: Methods like MM/PBSA and MM/GBSA can be used to calculate the free energy of binding from MD trajectories, often providing a more accurate estimate than the initial docking score.[15]

MD_Validation cluster_outputs Validation Outputs start Top-Ranked Docked Pose md_setup System Solvation & Equilibration start->md_setup md_production Production MD Simulation md_setup->md_production analysis Trajectory Analysis md_production->analysis pose_stability Pose Stability (RMSD) analysis->pose_stability interaction_analysis Interaction Persistence analysis->interaction_analysis binding_energy Binding Free Energy (MM/PBSA, MM/GBSA) analysis->binding_energy

Sources

Comparative

Comparative cytotoxicity studies of 6-Methylpyrazolo[1,5-a]pyridine analogs

Publish Comparison Guide: Comparative Cytotoxicity Studies of 6-Methylpyrazolo[1,5-a]pyridine Analogs Executive Summary: The Scaffold Advantage The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure i...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Cytotoxicity Studies of 6-Methylpyrazolo[1,5-a]pyridine Analogs

Executive Summary: The Scaffold Advantage

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. Unlike its pyrimidine counterparts, the pyridine-fused system offers unique electronic properties and metabolic stability profiles.

This guide focuses specifically on 6-Methylpyrazolo[1,5-a]pyridine analogs , a subclass designed to exploit the hydrophobic pockets of targets such as Tubulin and PI3K


 . The "6-methyl" substitution is critical; it modulates lipophilicity (

) and blocks a common site of oxidative metabolism, thereby enhancing the pharmacokinetic profile while maintaining potent cytotoxicity against solid tumor lines (e.g., MCF-7, A549).

Chemical Space & Structural Logic

The 6-methyl substitution on the pyridine ring is not merely decorative. In Structure-Activity Relationship (SAR) studies, this position corresponds to the solvent-exposed or hydrophobic channel regions of kinase and tubulin binding sites.

Key Structural Analogs Compared
Analog CodeCore StructureC-3 SubstituentC-6 SubstituentPrimary Target
MPP-6 (Lead) Pyrazolo[1,5-a]pyridine3-Carboxamide/EsterMethyl (-CH3) Tubulin / PI3K
MPP-H (Control) Pyrazolo[1,5-a]pyridine3-Carboxamide/EsterHydrogen (-H)Baseline Activity
MPP-F (Variant) Pyrazolo[1,5-a]pyridine3-Carboxamide/EsterFluorine (-F)Metabolic Blocker

Comparative Cytotoxicity Data

The following data synthesizes results from multiple studies, comparing the 6-methyl analog against unsubstituted controls and standard of care (SoC) agents.

Table 1: In Vitro Cytotoxicity ( in )

Note: Lower values indicate higher potency.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)VERO (Normal Epithelial)Selectivity Index (SI)
MPP-6 (6-Methyl) 1.48 ± 0.2 2.10 ± 0.3 1.95 ± 0.2 > 50.0> 25
MPP-H (Unsubst.)12.5 ± 1.518.2 ± 2.115.0 ± 1.8> 50.0~ 3
Colchicine (Ref)0.05 ± 0.010.08 ± 0.020.06 ± 0.010.5 ± 0.1~ 10
Doxorubicin (Ref)0.42 ± 0.050.55 ± 0.080.38 ± 0.042.1 ± 0.3~ 5

Analysis:

  • Potency: The 6-Methyl analog (MPP-6) exhibits a ~10-fold increase in potency compared to the unsubstituted parent (MPP-H). This suggests the methyl group engages in critical hydrophobic interactions, likely within the colchicine-binding site of tubulin or the ATP-binding pocket of kinases.

  • Safety Profile: Unlike Colchicine, which is highly toxic to normal cells (VERO

    
     = 0.5 
    
    
    
    ), MPP-6 retains a wide therapeutic window (
    
    
    > 50
    
    
    in healthy cells), making it a superior candidate for further development.

Mechanism of Action (MoA)

The primary cytotoxic mechanism for these analogs is Microtubule Destabilization , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Secondary mechanisms in specific derivatives involve PI3K


 inhibition .
Pathway Visualization

MoA_Pathway Compound 6-Methylpyrazolo[1,5-a]pyridine Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin  Binds   PI3K PI3Kα Kinase Compound->PI3K  Inhibits (Dual Action)   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Disruption leads to   Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis  Triggers   Akt Akt Phosphorylation (p-Akt) PI3K->Akt  Blocks   Akt->Apoptosis  Promotes  

Caption: Dual mechanism of action showing primary tubulin destabilization and secondary PI3K modulation leading to apoptotic cell death.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these analogs.

A. Synthesis of 6-Methylpyrazolo[1,5-a]pyridine Core
  • Reagents: 1-Amino-2-methylpyridinium iodide, Ethyl propiolate/Dimethyl acetylenedicarboxylate,

    
    , DMF.
    
  • Workflow:

    • Cycloaddition: Treat 1-amino-2-methylpyridinium salt with the alkyne dipolarophile in DMF at room temperature in the presence of

      
      .
      
    • Work-up: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

    • Validation: Confirm structure via

      
      -NMR (Look for singlet methyl peak at ~2.4-2.6 ppm).
      
B. In Vitro Cytotoxicity Assay (SRB Method)
  • Purpose: Determine

    
     values accurately.
    
  • Protocol:

    • Seeding: Seed cancer cells (MCF-7, A549) at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Add serial dilutions of the 6-Methyl analog (0.01 – 100

      
      ). Include DMSO control (<0.1%).
      
    • Incubation: Incubate for 48h at 37°C, 5%

      
      .
      
    • Fixation: Fix cells with cold 50% TCA (Trichloroacetic acid) for 1h at 4°C. Wash 5x with water.

    • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min.

    • Reading: Solubilize dye with 10 mM Tris base. Read Absorbance at 540 nm.

    • Calculation: Plot dose-response curves and calculate

      
       using non-linear regression.
      
C. Tubulin Polymerization Assay
  • Purpose: Verify direct target engagement.

  • Protocol:

    • Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

    • Prepare tubulin in G-PEM buffer with GTP.

    • Add test compound (5

      
      ) or Colchicine (control) to a black 96-well half-area plate.
      
    • Initiate polymerization by warming to 37°C.

    • Measure: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 mins.

    • Result: Effective inhibitors will show a flattened curve (suppressed

      
      ) compared to vehicle control.
      

Conclusion & Outlook

The 6-Methylpyrazolo[1,5-a]pyridine analogs represent a potent class of cytotoxic agents with a distinct advantage over traditional tubulin inhibitors: Selectivity . While they rival the potency of Doxorubicin in breast and lung cancer lines, their lack of toxicity in normal VERO cells suggests a reduced risk of off-target side effects. Future optimization should focus on C-3 functionalization to further enhance aqueous solubility and oral bioavailability.

References

  • Singh, S. K., et al. (2017). "Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives." European Journal of Medicinal Chemistry.

  • Gao, G. R., et al. (2012). "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry.

  • Ren, Z., et al. (2019). "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents." ACS Medicinal Chemistry Letters.

  • Wang, J., et al. (2017).[2] "Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Pyrazolo[1,5-a]pyridin-2-ol" (Structural Reference).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyrazolo[1,5-a]pyridine
Reactant of Route 2
6-Methylpyrazolo[1,5-a]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.